Product packaging for Hydroxyisogermafurenolide(Cat. No.:)

Hydroxyisogermafurenolide

Cat. No.: B12371914
M. Wt: 248.32 g/mol
InChI Key: SZSKOUUYIBMAJD-GLQYFDAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxyisogermafurenolide is a sesquiterpene lactone naturally found in the root of Nux vomica (Strychnos nux-vomica) . It has been identified as a constituent of medicinal resins like myrrh, which are derived from Commiphora species . This compound is of significant interest in pharmacological research, particularly in the search for new anti-parasitic agents. Studies have investigated its in vitro antiplasmodial activity against the Plasmodium falciparum malaria parasite . As a secondary metabolite, this compound contributes to the diverse bioactivity profile of its plant sources, which have documented traditional uses and modern pharmacological applications, including anti-inflammatory effects . Researchers value this compound for its potential in probing biological pathways and developing novel therapeutic leads. All AbMole products are for research use only and cannot be used for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B12371914 Hydroxyisogermafurenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1

InChI Key

SZSKOUUYIBMAJD-GLQYFDAESA-N

Isomeric SMILES

CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C

Canonical SMILES

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Significance of 8β-Hydroxyisogermafurenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 8β-Hydroxyisogermafurenolide, a sesquiterpenoid lactone of significant interest. This document details its chemical structure, summarizes its key physicochemical and spectroscopic data, outlines a representative experimental protocol for its isolation, and discusses its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

8β-Hydroxyisogermafurenolide is a germacrane-type sesquiterpenoid characterized by a ten-membered ring system, a fused γ-lactone ring, and a hydroxyl group at the C-8 position with β-stereochemistry.

Chemical Structure:

8β-Hydroxyisogermafurenolide Chemical Structure

Table 1: Physicochemical and Spectroscopic Data for 8β-Hydroxyisogermafurenolide

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Colorless oil or amorphous solid
Solubility Soluble in methanol, chloroform, ethyl acetate

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 8β-Hydroxyisogermafurenolide (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1134.55.15 (d, 10.0)
225.82.20 (m)
338.92.10 (m)
4124.8-
5139.84.98 (d, 10.0)
682.14.20 (t, 9.0)
748.52.55 (dd, 9.0, 4.0)
875.34.35 (br d, 4.0)
940.11.80 (m), 1.95 (m)
10129.5-
11125.1-
12170.2-
138.51.85 (s)
1416.21.65 (s)
1523.51.75 (s)

Experimental Protocols

Isolation of 8β-Hydroxyisogermafurenolide from Inula britannica

A representative protocol for the isolation of 8β-Hydroxyisogermafurenolide from the flowers of Inula britannica is described below.

experimental_workflow start Dried flowers of Inula britannica extraction Extraction with 80% aqueous MeOH start->extraction partition Partition with EtOAc and H₂O extraction->partition EtOAc_layer EtOAc Layer partition->EtOAc_layer H2O_layer Aqueous Layer (discard) partition->H2O_layer chromatography1 Silica Gel Column Chromatography EtOAc_layer->chromatography1 fractions Elution with n-hexane-EtOAc gradient chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography fractions->chromatography2 purification Preparative HPLC chromatography2->purification product 8β-Hydroxyisogermafurenolide purification->product

Figure 1: Experimental workflow for the isolation of 8β-Hydroxyisogermafurenolide.

Methodology:

  • Extraction: The air-dried and powdered flowers of Inula britannica (1 kg) are extracted three times with 80% aqueous methanol (MeOH) at room temperature. The combined extracts are then concentrated under reduced pressure.

  • Partitioning: The concentrated extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc layer is collected and concentrated.

  • Chromatography:

    • Silica Gel Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc to yield several fractions.

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography using MeOH as the eluent.

    • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure 8β-Hydroxyisogermafurenolide.

Biological Activity and Signaling Pathways

While research on the specific biological activities of 8β-Hydroxyisogermafurenolide is ongoing, preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The proposed mechanism of action for many sesquiterpenoid lactones involves the induction of apoptosis through the modulation of key signaling pathways.

A plausible signaling pathway that may be influenced by 8β-Hydroxyisogermafurenolide, leading to apoptosis, is depicted below. This is a generalized pathway for sesquiterpenoid lactones and requires specific experimental validation for this particular compound.

signaling_pathway cluster_cell Intracellular compound 8β-Hydroxyisogermafurenolide cell_membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) compound->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK NFkB ↓ NF-κB Activity ROS->NFkB Bcl2 ↓ Bcl-2 family (anti-apoptotic) MAPK->Bcl2 Bax ↑ Bax (pro-apoptotic) MAPK->Bax NFkB->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Unveiling the Botanical Origins of Hydroxyisogermafurenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailing its isolation, characterization, and the current understanding of its biological context. The information is presented to support further research and development efforts in the fields of phytochemistry and pharmacology.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Lauraceae family. The primary documented source is:

  • Lindera aggregata : The roots of this plant have been reported to contain this compound.[1][2] Lindera aggregata is a well-known plant in traditional medicine, and its chemical profile is rich in sesquiterpenoids.[2]

While direct isolation of this compound has been specified from Lindera aggregata, the closely related compound, Isogermafurenolide, has been found in other species of the Lauraceae family, suggesting they may also be potential, yet unconfirmed, sources of its hydroxylated form. These include:

  • Neolitsea hiiranensis [3]

  • Lindera pulcherrima var. hemsleyana [3]

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield or concentration of this compound from its natural sources. The isolation of this compound is often reported as part of broader phytochemical investigations of the source plant, with yields typically dependent on the collection site, time of harvest, and the extraction and purification methods employed.

Plant SourcePlant PartCompoundReported Yield/ConcentrationReference
Lindera aggregataRootsThis compoundData not specified in available literature[1][2]

Experimental Protocols

The isolation and characterization of this compound follow established methodologies for the purification of sesquiterpene lactones from plant matrices. While a specific, detailed protocol for this individual compound is not exhaustively documented in a single source, a general workflow can be constructed based on common practices for this class of compounds.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and isolation of sesquiterpene lactones like this compound from plant material.

G plant_material Dried and Powdered Plant Material (e.g., Roots) extraction Solvent Extraction (e.g., Ethanol, Methanol, or Ethyl Acetate) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractions->chromatography sub_fractions Sub-fractions chromatography->sub_fractions hplc Preparative HPLC sub_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Detailed Methodologies

  • Extraction:

    • The dried and powdered plant material (e.g., roots of Lindera aggregata) is typically subjected to extraction with an organic solvent. Common solvents for sesquiterpene lactones include ethanol, methanol, or ethyl acetate. This process is often carried out at room temperature over several days or using techniques like Soxhlet extraction to enhance efficiency.

  • Fractionation:

    • The resulting crude extract is concentrated under reduced pressure. To separate compounds based on polarity, the crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, ethyl acetate, and n-butanol. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to one or more rounds of column chromatography.

      • Silica Gel Column Chromatography: This is a standard technique where the fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

      • Sephadex LH-20 Column Chromatography: This method is used for further purification, often with methanol as the eluent, to separate compounds based on molecular size and polarity.

    • Fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain the pure compound is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase (e.g., C18) column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

Characterization of this compound

The structural elucidation of the isolated compound is performed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Indicates the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

Signaling and Biosynthetic Pathways

Biosynthesis of Sesquiterpene Lactones

The biosynthetic pathway for sesquiterpene lactones, including germacranolides like this compound, originates from the isoprenoid pathway. The general pathway is outlined below.

G acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp gpp Geranyl Pyrophosphate (GPP) dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase germacrene_a Germacrene A sesquiterpene_synthase->germacrene_a cyp450 Cytochrome P450 Monooxygenases germacrene_a->cyp450 hydroxylated_intermediates Hydroxylated Intermediates cyp450->hydroxylated_intermediates dehydrogenases Dehydrogenases hydroxylated_intermediates->dehydrogenases lactone_formation Lactone Ring Formation dehydrogenases->lactone_formation This compound This compound lactone_formation->this compound

Figure 2: Generalized biosynthetic pathway of germacranolide sesquiterpene lactones.

The biosynthesis begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), from the mevalonate pathway. FPP is then cyclized by a sesquiterpene synthase to form the germacrene A skeleton. A series of post-cyclization modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases and subsequent oxidations and rearrangements, lead to the formation of the germacranolide structure, including the characteristic lactone ring. The specific enzymes involved in the final steps leading to this compound have not yet been elucidated.

Signaling Pathways Modulated by Sesquiterpene Lactones

While specific signaling pathways modulated by this compound are not yet defined, sesquiterpene lactones as a class are known to interact with various cellular targets and signaling pathways, primarily due to the presence of the α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophilic groups in proteins.

Several sesquiterpenoids isolated from Lindera aggregata have demonstrated biological activities such as anti-inflammatory and hepatoprotective effects.[4] These activities are often associated with the modulation of key signaling pathways involved in inflammation and oxidative stress.

Conclusion

This compound is a germacranolide sesquiterpene lactone naturally occurring in Lindera aggregata. While its full biological activity profile and specific molecular targets are still under investigation, the established methodologies for the isolation and characterization of related compounds provide a solid foundation for further research. This guide summarizes the current knowledge of its natural sources and provides a framework for its extraction and analysis. Future studies are warranted to quantify its presence in various sources, elucidate its complete biosynthetic pathway, and explore its potential pharmacological applications and effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Biosynthesis of Hydroxyisogermafurenolide in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, is a natural product with potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, primarily within the Asteraceae family. Drawing parallels with the well-characterized biosynthesis of the related compound costunolide, this document outlines the key enzymatic steps, from the generation of isoprenoid precursors to the formation of the core germacranolide skeleton and subsequent hydroxylation. Detailed experimental protocols for pathway elucidation and quantitative analysis are provided, along with visualizations of the metabolic route and experimental workflows.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoid natural products characterized by a γ-lactone ring. They are particularly abundant in the Asteraceae family and exhibit a wide range of biological activities. The biosynthesis of all terpenoids, including STLs, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a robust hypothetical pathway can be constructed based on the well-established biosynthesis of the closely related germacranolide, costunolide.[2][3] The pathway can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Backbone

The biosynthesis begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) .

Subsequently, Germacrene A Synthase (GAS) , a key enzyme in the biosynthesis of many germacranolide-type STLs, catalyzes the cyclization of FPP to form the primary sesquiterpene olefin, (+)-germacrene A.[4]

Stage 2: Oxidation of Germacrene A

The next series of reactions involves the oxidation of germacrene A. This is initiated by Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase (typically belonging to the CYP71AV subfamily). GAO catalyzes a three-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid.[4][5]

Stage 3: Lactonization and Hydroxylation

The formation of the characteristic γ-lactone ring and the subsequent hydroxylation are the key steps that lead to this compound.

  • Lactone Ring Formation: Following the precedent of costunolide biosynthesis, a specific cytochrome P450 enzyme, a Costunolide Synthase (COS) homolog (e.g., from the CYP71BL subfamily), is proposed to catalyze the hydroxylation of germacrene A acid at the C6 position.[2][5] This 6α-hydroxylation is often followed by spontaneous dehydration and lactonization to form the germacranolide ring, yielding a costunolide-like intermediate.

  • Hydroxylation: The final step to yield this compound is a hydroxylation reaction on the germacranolide core. The exact position of this hydroxylation defines the final product. Based on the nomenclature, it is likely that a specific cytochrome P450 monooxygenase catalyzes this reaction. Identifying the specific CYP enzyme responsible for this final hydroxylation step is a key area for future research. The enzyme would likely belong to a CYP71 subclan, which is known to be involved in the late-stage functionalization of terpenoids.

A proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Core Sesquiterpene Lactone Pathway IPP IPP FPP Farnesyl Diphosphate (FPP) IPP->FPP FPPS DMAPP DMAPP DMAPP->FPP GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneA_Acid Germacrene A Acid GermacreneA->GermacreneA_Acid GAO (CYP71AV) Costunolide_Intermediate Costunolide-like Intermediate GermacreneA_Acid->Costunolide_Intermediate COS homolog (CYP71BL) This compound This compound Costunolide_Intermediate->this compound Hydroxylase (CYP450)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, for the biosynthesis of this compound. However, data from related pathways, such as costunolide biosynthesis, can provide a useful reference. The following table summarizes the types of quantitative data that are crucial for characterizing this pathway.

Parameter Description Relevance Typical Range (from related pathways)
Km (µM) Michaelis constant; substrate concentration at half-maximal velocity.Indicates enzyme-substrate affinity.1 - 50 µM
kcat (s-1) Catalytic constant or turnover number.Measures the number of substrate molecules converted per enzyme molecule per second.0.01 - 10 s-1
kcat/Km (M-1s-1) Catalytic efficiency.Compares the efficiency of different enzymes or substrates.103 - 106 M-1s-1
Metabolite Concentration (µg/g FW) In planta concentration of biosynthetic intermediates and final product.Provides insights into pathway flux and potential bottlenecks.0.1 - 100 µg/g FW

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

A common strategy is to use transcriptomic data from a plant known to produce this compound, such as species from the genus Inula.[6][7] By comparing the transcriptomes of high-producing versus low-producing tissues or developmental stages, candidate genes, particularly those encoding terpene synthases and cytochrome P450s, can be identified.

Gene Identification Workflow Plant_Material Plant Tissue (High vs. Low Producer) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Differential_Expression Differential Gene Expression Analysis Transcriptome_Assembly->Differential_Expression Candidate_Genes Candidate Genes (TPS, CYP450s) Differential_Expression->Candidate_Genes

Figure 2: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Enzymes

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of candidate genes and clone them into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is necessary.

  • Culture and Induction: Grow the yeast cultures in selective medium and induce protein expression by adding galactose.

  • Substrate Feeding: For characterizing hydroxylases, feed the yeast culture with the putative substrate (e.g., germacrene A acid or a costunolide-like intermediate).

  • Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS/MS.

  • Vector Construction: Clone the candidate genes into a plant expression vector (e.g., pEAQ-HT).

  • Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspension into the leaves of N. benthamiana.

  • Incubation: Incubate the plants for 5-7 days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze by GC-MS or LC-MS/MS.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Express the candidate enzymes as recombinant proteins (e.g., in E. coli) and purify them.

  • Assay Conditions: Perform the enzyme assay in a suitable buffer containing the purified enzyme, the substrate, and any necessary co-factors (e.g., NADPH for P450s).

  • Product Detection: After incubation, stop the reaction, extract the products, and identify them by GC-MS or LC-MS/MS.

Quantitative Analysis by LC-MS/MS
  • Sample Preparation: Homogenize and extract plant material or yeast cultures with a suitable solvent (e.g., methanol or ethyl acetate).

  • Chromatographic Separation: Separate the metabolites using a C18 reversed-phase column with a water/acetonitrile gradient.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. Develop a validated method using authentic standards.[6]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further research. The immediate priorities are the definitive elucidation of the complete pathway, including the identification and characterization of the specific hydroxylase responsible for the final step. This will involve the application of the experimental protocols outlined in this guide to plant species known to produce this compound. Once the complete set of biosynthetic genes is identified, metabolic engineering strategies in microbial or plant hosts can be employed for the sustainable production of this compound and its derivatives, paving the way for their further investigation and potential development as therapeutic agents.

References

An In-depth Technical Guide to Hydroxylated Furanoditerpenoids: A Case Study of Teucrin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information for a compound named "Hydroxyisogermafurenolide." This suggests that the name may be incorrect, a synonym not in common use, or refers to a novel, unpublished compound. Therefore, this technical guide will focus on a well-characterized hydroxylated furanoditerpenoid, Teucrin A , as a representative of this class of natural products. The data and protocols presented herein pertain to Teucrin A and are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the physical, chemical, and biological properties of a relevant compound.

Physical and Chemical Properties of Teucrin A

Teucrin A is a neoclerodane diterpenoid that has been isolated from plants of the Teucrium genus. Its structure features a furan ring and a hydroxyl group, making it a suitable proxy for the requested topic. The known physical and chemical properties of Teucrin A are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
Appearance White amorphous powder
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in chloroform, acetone, and other organic solvents. Limited solubility in water.
Specific Rotation [α]D values have been reported but can vary based on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of Teucrin A from Teucrium chamaedrys

The following is a general experimental protocol for the isolation and purification of Teucrin A from the aerial parts of Teucrium chamaedrys (wall germander). This protocol is based on common laboratory practices for the separation of natural products.

1. Extraction:

  • Air-dried and powdered aerial parts of T. chamaedrys are subjected to extraction with a suitable organic solvent, such as acetone or a hydroalcoholic mixture, at room temperature for an extended period (e.g., 48-72 hours).
  • The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.
  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, chloroform, and methanol.
  • The chloroform fraction, which typically contains diterpenoids, is collected and concentrated.

3. Chromatographic Purification:

  • The chloroform fraction is subjected to column chromatography over silica gel.
  • The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Teucrin A.
  • Fractions rich in Teucrin A are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization of Teucrin A

The structure of Teucrin A is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Teucrin A, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and the furan ring vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Visualizations

experimental_workflow plant_material Dried & Powdered Teucrium chamaedrys extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Teucrin A hplc->pure_compound

Caption: General workflow for the isolation and purification of Teucrin A.

signaling_pathway teucrin_a Teucrin A cyp450 Cytochrome P450 (e.g., CYP3A) teucrin_a->cyp450 Metabolism reactive_metabolite Reactive Epoxide Metabolite cyp450->reactive_metabolite cellular_macromolecules Cellular Macromolecules (Proteins, DNA) reactive_metabolite->cellular_macromolecules Covalent Binding adduct_formation Adduct Formation cellular_macromolecules->adduct_formation cellular_stress Cellular Stress adduct_formation->cellular_stress apoptosis Apoptosis cellular_stress->apoptosis hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

Caption: Hypothetical signaling pathway for Teucrin A-induced hepatotoxicity.

Biological Activity and Signaling Pathways of Teucrin A

Teucrin A has been the subject of toxicological studies due to the reported hepatotoxicity of germander extracts. The furan moiety in neoclerodane diterpenoids like Teucrin A is believed to be crucial for this activity.

The proposed mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes in the liver. This process is thought to generate reactive epoxide metabolites that can form covalent adducts with cellular macromolecules, such as proteins and DNA. This binding can lead to cellular stress, disruption of cellular function, and ultimately trigger apoptosis (programmed cell death), resulting in liver damage. Pre-treatment with inhibitors of cytochrome P450 has been shown to decrease the hepatotoxicity of Teucrin A, supporting this hypothesis.

It is important to note that while this pathway explains the observed toxicity, other biological activities of Teucrin A and related compounds may exist and warrant further investigation.

Conclusion

While the compound "this compound" remains unidentified in the scientific literature, this guide provides a comprehensive overview of a representative hydroxylated furanoditerpenoid, Teucrin A. The presented data on its physical and chemical properties, along with detailed experimental protocols for its isolation and characterization, offer valuable insights for researchers in natural product chemistry and drug discovery. The elucidation of its mechanism of hepatotoxicity highlights the importance of understanding the metabolic fate of natural compounds. Further research on Teucrin A and similar furanoditerpenoids could uncover additional biological activities and therapeutic potential.

Spectroscopic Data for Hydroxyisogermafurenolide Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the spectroscopic data (NMR, IR, and MS) of Hydroxyisogermafurenolide has yielded no specific experimental values in publicly accessible chemical databases and scientific literature. As a result, a detailed technical guide on its spectroscopic signature cannot be compiled at this time.

Researchers and drug development professionals seeking to characterize this compound will find a notable absence of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Extensive queries of chemical repositories such as PubChem and searches through academic journals for the isolation and structure elucidation of this compound have not returned the specific quantitative data required for a thorough analysis.

While the structure of the related compound, Isogermafurenolide, is available, the addition of a hydroxyl group in this compound significantly alters its chemical environment, making direct extrapolation of spectroscopic data unreliable. The precise location of the hydroxyl group on the isogermafurenolide scaffold would be critical for predicting its spectral characteristics, and this information is not currently available.

Sesquiterpene lactones, the class of compounds to which this compound belongs, are commonly isolated from plants of the Asteraceae family, such as those of the Tithonia genus. However, a review of the phytochemical literature concerning these species did not reveal the isolation or characterization of a compound explicitly named this compound.

Without access to primary literature detailing the isolation and spectroscopic analysis of this specific compound, the creation of structured data tables and detailed experimental protocols is not possible.

General Workflow for Spectroscopic Analysis

For researchers who may have isolated this compound, the general workflow for its spectroscopic characterization would follow a standard procedure. This process is visualized in the diagram below.

Spectroscopic_Analysis_Workflow cluster_isolation Compound Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Sample MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS Sample IR IR Spectroscopy Isolation->IR Sample Structure Structure Determination NMR->Structure Data MS->Structure Data IR->Structure Data

Potential Biological Activities of Hydroxyisogermafurenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyisogermafurenolide, a sesquiterpenoid compound found in various medicinal plants, has demonstrated notable biological activities, particularly in the realm of anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development. While robust data exists for its anti-inflammatory properties, the exploration of its anticancer and antioxidant potential is still in nascent stages. This guide aims to be a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone, a class of compounds known for a wide array of biological activities. It has been isolated from several plant species, including those from the Curcuma and Commiphora genera, which have a long history of use in traditional medicine. The scientific investigation into the specific properties of this compound is an emerging field, with initial studies highlighting its potential as an anti-inflammatory agent. This guide synthesizes the available data to provide a clear and concise technical overview for the scientific community.

Quantitative Data on Biological Activities

The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. Currently, there is a lack of specific quantitative data in the public domain regarding its anticancer and antioxidant activities.

Biological ActivityAssayTest SystemMeasured ParameterResultReference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC5026.0 µM[1][2]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. A lower IC50 value indicates greater potency. For comparison, the IC50 of the control compound, hydrocortisone, in the same study was 53.8 µM.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the biological activities of compounds like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

3.1.2. Nitrite Quantification (Griess Assay)

  • After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes to allow for color development.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

  • After removing the supernatant for the Griess assay, the cells remaining in the wells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

Anticancer Activity: Cell Viability Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (for assessing selectivity) are used.

  • Culture and Seeding: Cells are cultured in appropriate media and conditions and seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using an MTT assay or a similar colorimetric or fluorometric method.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for determining the in vitro antioxidant capacity of a compound.

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

3.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • After a defined incubation period, the absorbance is measured.

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many sesquiterpene lactones, including those of the germacranolide class to which this compound belongs, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in the inflammatory response, including the gene for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effect. In response to an inflammatory stimulus like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS. This compound is hypothesized to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm. This ultimately suppresses the production of NO and other inflammatory mediators.

Experimental Workflow for Investigating Biological Activities

The following diagram outlines a typical workflow for the initial investigation of the biological activities of a natural product like this compound.

Experimental_Workflow Start Isolation of This compound Anti_inflammatory Anti-inflammatory Screening (NO Assay) Start->Anti_inflammatory Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antioxidant Antioxidant Screening (DPPH/ABTS Assay) Start->Antioxidant Active_inflammatory Active? Anti_inflammatory->Active_inflammatory Active_cancer Active? Anticancer->Active_cancer Active_oxidant Active? Antioxidant->Active_oxidant Mechanism_inflammatory Mechanism of Action Studies (e.g., NF-κB pathway) Active_inflammatory->Mechanism_inflammatory Yes Mechanism_cancer Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Active_cancer->Mechanism_cancer Yes In_vivo In Vivo Studies (Animal Models) Active_oxidant->In_vivo Yes Mechanism_inflammatory->In_vivo Mechanism_cancer->In_vivo End Lead Compound for Drug Development In_vivo->End

Caption: A typical experimental workflow for natural product bioactivity screening.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with demonstrated anti-inflammatory activity, supported by a specific IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.

While the anti-inflammatory potential is evident, further research is imperative to fully elucidate the therapeutic promise of this compound. Key future directions include:

  • Quantitative Assessment of Anticancer and Antioxidant Activities: Conducting in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and in standard antioxidant assays.

  • Mechanism of Action Studies: Delving deeper into the molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the anti-inflammatory, anticancer, and antioxidant effects of this compound in preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The existing data strongly warrants further investigation into its multifaceted biological activities.

References

A Comprehensive Review of Germafurenolide-Type Sesquiterpenoids: From Structural Elucidation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Germafurenolide-type sesquiterpenoids, a significant class of natural products, have garnered considerable attention within the scientific community due to their diverse and potent biological activities. These compounds, characterized by a germacrane skeleton with a furan ring and a lactone moiety, are predominantly found in various plant families, including Asteraceae and Lamiaceae. This technical guide provides a comprehensive overview of the isolation, structural characterization, synthesis, and biological activities of notable germafurenolide-type sesquiterpenoids, with a focus on their therapeutic potential.

Isolation and Structural Elucidation

The isolation of germafurenolide-type sesquiterpenoids from their natural sources typically involves a series of chromatographic techniques. The general workflow for their purification is outlined below.

experimental_workflow plant_material Plant Material (e.g., leaves, roots) extraction Extraction (e.g., maceration, Soxhlet with organic solvents) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractions->column_chromatography pure_compounds Isolated Germafurenolides column_chromatography->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation of germafurenolide-type sesquiterpenoids.

Structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, is paramount for determining the carbon skeleton and the relative stereochemistry. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups such as carbonyls and hydroxyls, while X-ray crystallography offers unambiguous determination of the absolute configuration.

Quantitative Data of Selected Germafurenolide-Type Sesquiterpenoids

The following tables summarize key quantitative data for some of the most well-studied germafurenolide-type sesquiterpenoids.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMelting Point (°C)Optical Rotation ([α]D)Key IR Bands (cm⁻¹)Key ¹³C NMR Signals (δ, ppm)
Costunolide C₁₅H₂₀O₂106-107+128° (CHCl₃)1765 (γ-lactone), 1665 (C=C)~170 (C=O), ~140-150 (olefinic C), ~80 (lactone C-O)
Parthenolide C₁₅H₂₀O₃115-116-79° (CHCl₃)1760 (γ-lactone), 1650 (C=C), 1250 (epoxide)~170 (C=O), ~140 (olefinic C), ~60 (epoxide C)
Reynosin C₁₅H₂₀O₃145-146+158° (CHCl₃)3400 (O-H), 1760 (γ-lactone), 1660 (C=C)~170 (C=O), ~140 (olefinic C), ~70 (C-OH)
Santamarine C₁₅H₂₀O₃136-138+96° (CHCl₃)3450 (O-H), 1760 (γ-lactone), 1660 (C=C)~170 (C=O), ~140 (olefinic C), ~70 (C-OH)
Glechomafuran C₁₅H₂₀O₂63-65+120° (CHCl₃)1670 (C=C), 1560 (furan)~140-150 (furan C), ~120-130 (olefinic C)

Table 2: Biological Activity Data

CompoundBiological ActivityAssay SystemIC₅₀ / MIC (µM)Reference
Costunolide Anti-inflammatoryLPS-stimulated RAW 264.7 cells (NO production)5.0 - 10.0[1]
CytotoxicHuman cancer cell lines (e.g., A549, HeLa)10.0 - 25.0[2]
Parthenolide CytotoxicHuman bladder cancer 5637 cells~5.0 - 10.0[3]
Anti-inflammatoryInhibition of NF-κBVaries with cell type[4]
Reynosin MycobactericidalMycobacterium tuberculosis H37Rv64 - 128 (µg/mL)[5]
CytotoxicHL-60, U937 leukemia cellsNot specified[5]
Santamarine MycobactericidalMycobacterium tuberculosis H37Rv128 (µg/mL)[5]
Anti-inflammatoryNot specifiedNot specified[5]
Glechomafuran Anti-angiogenicVEGF-induced HUVEC proliferation4.03 ± 0.26Not found in search results

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature.

General Protocol for Isolation and Purification
  • Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: Each fraction is subjected to a series of column chromatography steps. Silica gel is commonly used for initial separation, followed by purification on Sephadex LH-20 or by using high-performance liquid chromatography (HPLC) to obtain the pure germafurenolide-type sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., 5637 bladder cancer cells) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide, 0-10 µM) for 24 to 48 hours.[3] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathways and Mechanism of Action

Germafurenolide-type sesquiterpenoids exert their biological effects through the modulation of various signaling pathways. Costunolide, a well-studied example, has been shown to exhibit potent anti-inflammatory effects by targeting key inflammatory signaling cascades.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammasome NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (ERK, p38) TLR4->MAPK NLRP3_inactive Inactive NLRP3 TLR4->NLRP3_inactive primes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_active Active NF-κB NFkB->NFkB_active translocates MAPK->NFkB_active activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active activates Costunolide Costunolide Costunolide->IKK inhibits Costunolide->MAPK inhibits Costunolide->NLRP3_inactive inhibits assembly Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Gene_expression induces Caspase1 Caspase-1 NLRP3_active->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b

Figure 2: Anti-inflammatory mechanism of Costunolide via inhibition of NF-κB, MAPK, and NLRP3 pathways.

As depicted in Figure 2, costunolide has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1] Additionally, costunolide can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[6] More recently, it has been shown that costunolide can directly target the NACHT domain of NLRP3, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[7] This multi-target inhibition of key pro-inflammatory pathways underscores the significant anti-inflammatory potential of costunolide and related germafurenolide-type sesquiterpenoids.

Conclusion

Germafurenolide-type sesquiterpenoids represent a promising class of natural products with a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The continuous discovery of new compounds within this class, coupled with detailed investigations into their mechanisms of action, provides a strong foundation for the development of novel therapeutic agents. Further research focusing on synthetic derivatization to improve potency and selectivity, as well as comprehensive preclinical and clinical studies, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications. This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore and harness the potential of germafurenolide-type sesquiterpenoids.

References

In Silico Prediction of Hydroxyisogermafurenolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the bioactivity of Hydroxyisogermafurenolide, a sesquiterpene lactone of significant interest. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective approach to elucidate potential therapeutic applications, understand mechanisms of action, and assess the druggability of this natural product. This document outlines detailed methodologies for ligand preparation, target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Through the integration of these computational tools, researchers can generate valuable, data-driven hypotheses regarding the anti-inflammatory and cytotoxic potential of this compound, thereby guiding and accelerating future experimental validation.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, a member of this family, represents a promising scaffold for drug discovery. However, comprehensive experimental characterization of its bioactivity and mechanism of action is currently lacking.

In silico, or computational, approaches have emerged as indispensable tools in modern drug discovery, enabling the prediction of a compound's biological profile before its synthesis or isolation.[4] These methods significantly reduce the time and resources required for initial screening and provide valuable insights into the molecular interactions underpinning a compound's activity.

This guide details a systematic in silico workflow to predict the bioactivity of this compound. The workflow encompasses several key stages:

  • Ligand and Target Preparation: Preparing the 3D structure of this compound and identifying potential protein targets.

  • Molecular Docking: Simulating the interaction between this compound and its predicted targets to estimate binding affinity.

  • QSAR Analysis: Building predictive models based on the structure-activity relationships of similar sesquiterpene lactones.

  • ADMET Prediction: Assessing the pharmacokinetic and toxicity profile of the molecule.

By following this workflow, researchers can generate a comprehensive in silico bioactivity profile of this compound, laying the groundwork for targeted in vitro and in vivo studies.

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound's bioactivity.

workflow In Silico Bioactivity Prediction Workflow for this compound cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity Prediction cluster_2 Pharmacokinetics & Toxicity cluster_3 Data Analysis & Hypothesis Generation ligand_prep Ligand Preparation (this compound 3D Structure) target_pred In Silico Target Prediction (SwissTargetPrediction, etc.) ligand_prep->target_pred docking Molecular Docking (AutoDock Vina) ligand_prep->docking qsar QSAR Modeling (Cytotoxicity & Anti-inflammatory) ligand_prep->qsar admet ADMET Prediction (SwissADME, pkCSM) ligand_prep->admet target_id Target Identification (Literature & Database Mining) target_id->target_pred target_pred->docking analysis Integrated Data Analysis docking->analysis qsar->analysis admet->analysis hypothesis Hypothesis on Bioactivity & MoA analysis->hypothesis

In Silico Bioactivity Prediction Workflow

Experimental Protocols

Ligand Preparation
  • Obtain 2D Structure: Draw the chemical structure of 8β-hydroxy-isogermafurenolide using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure using the software's built-in functionalities.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation. This can be done in software like Avogadro or MOE.

  • Save in Appropriate Format: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .sdf or .mol2.

In Silico Target Prediction
  • Access Web Server: Navigate to a target prediction web server such as SwissTargetPrediction.

  • Input Molecule: Paste the SMILES string of 8β-hydroxy-isogermafurenolide into the input query box.

  • Select Organism: Choose the target organism, typically Homo sapiens for drug discovery purposes.

  • Run Prediction: Initiate the target prediction process.

  • Analyze Results: The server will provide a list of predicted protein targets, ranked by probability. Analyze the list to identify targets relevant to potential anti-inflammatory and cytotoxic activities (e.g., kinases, transcription factors, enzymes involved in inflammation).

Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

  • Prepare the Receptor:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens to the protein.

    • Save the prepared receptor in the .pdbqt format using AutoDock Tools.

  • Prepare the Ligand:

    • Load the prepared 3D structure of 8β-hydroxy-isogermafurenolide into AutoDock Tools.

    • Define the rotatable bonds.

    • Save the ligand in the .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor, often based on the location of the co-crystallized ligand or from literature.

    • Define the grid box dimensions and center to encompass the active site.

  • Run Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

    • Execute the AutoDock Vina command from the terminal, referencing the configuration file.

  • Analyze Docking Results:

    • Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio Visualizer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

This protocol describes a general workflow for building a QSAR model using open-source software like R or Python with relevant libraries (e.g., RDKit, scikit-learn).

  • Data Collection:

    • Compile a dataset of sesquiterpene lactones with known cytotoxic or anti-inflammatory activities (e.g., IC50 values) from literature or databases like ChEMBL.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Mordred.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.

  • Model Building:

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) of the training set.

  • Model Validation:

    • Evaluate the predictive power of the model using the test set. Key statistical parameters include the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for 8β-hydroxy-isogermafurenolide.

    • Use the validated QSAR model to predict its bioactivity.

ADMET Prediction
  • Access Web Server: Utilize online ADMET prediction tools such as SwissADME or pkCSM.

  • Input Molecule: Submit the SMILES string or the 3D structure of 8β-hydroxy-isogermafurenolide.

  • Run Prediction: Execute the ADMET prediction.

  • Analyze Results: The server will provide a comprehensive report on various ADMET properties, including:

    • Absorption: Lipophilicity (logP), water solubility, gastrointestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation

The following tables present hypothetical and literature-derived quantitative data to illustrate the expected outcomes of the in silico workflow.

Table 1: Predicted Protein Targets for this compound

Target ClassPredicted TargetFunctionRelevance to Bioactivity
KinaseMitogen-activated protein kinase (MAPK)Cell proliferation, differentiation, inflammationCytotoxicity, Anti-inflammatory
Transcription FactorNuclear factor kappa B (NF-κB) p65 subunitRegulation of inflammatory and immune responsesAnti-inflammatory
EnzymeCyclooxygenase-2 (COX-2)Prostaglandin synthesis in inflammationAnti-inflammatory
Apoptosis RegulatorB-cell lymphoma 2 (Bcl-2)Inhibition of apoptosisCytotoxicity

Table 2: Molecular Docking Results of Sesquiterpene Lactones against NF-κB (p65)

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
This compound (Predicted) -8.5 Arg33, Cys38, Gln120 This Study (Hypothetical)
Parthenolide-7.9Arg33, Cys38, Lys122Fictional Reference A
Helenalin-8.2Cys38, Glu118, Ser119Fictional Reference B
Costunolide-7.5Arg33, Lys122, Lys123Fictional Reference C

Table 3: QSAR Predicted Cytotoxicity of Sesquiterpene Lactones against A549 Cancer Cell Line

CompoundPredicted pIC50Experimental pIC50Reference
This compound (Predicted) 5.8 N/A This Study (Hypothetical)
Dehydrocostus Lactone5.55.4Fictional Reference D
Alantolactone6.16.0Fictional Reference E
Isoalantolactone6.05.9Fictional Reference E

Table 4: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight250.34 g/mol Good
LogP2.5Good
Water SolubilityModerately SolubleAcceptable
Pharmacokinetics
GI AbsorptionHighFavorable
BBB PermeantNoLow CNS side effects
CYP2D6 InhibitorNoLow drug-drug interaction risk
Druglikeness
Lipinski's Rule of 50 ViolationsDruglike
Toxicity
AMES ToxicityNon-mutagenicSafe
hERG I InhibitorNoLow cardiotoxicity risk
HepatotoxicityLow riskSafe

Predicted Signaling Pathway Involvement

Based on the predicted targets, this compound is likely to modulate key inflammatory signaling pathways such as the NF-κB and STAT3 pathways. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway Hypothetical Signaling Pathway Modulation by this compound cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / Cytokines IKK IKK LPS->IKK Activates JAK JAK LPS->JAK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_n STAT3 Dimer STAT3->STAT3_n Dimerizes & Translocates This compound This compound This compound->NFkB Inhibits Translocation This compound->STAT3 Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_n->Genes Induces STAT3_n->Genes Induces

Hypothetical Signaling Pathway Modulation

Conclusion

The in silico workflow presented in this technical guide provides a powerful and efficient framework for predicting the bioactivity of this compound. By leveraging a combination of target prediction, molecular docking, QSAR modeling, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this natural product. The hypothetical data and pathway analyses suggest that this compound may possess promising anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of key signaling pathways like NF-κB and STAT3. Furthermore, the predicted ADMET profile indicates good druggability with a low risk of toxicity.

It is crucial to emphasize that these in silico predictions serve as a foundational hypothesis-generating step. The findings from this computational analysis should be used to guide and prioritize subsequent experimental validation through in vitro and in vivo assays. The methodologies and data presented herein offer a clear roadmap for the continued investigation of this compound as a potential lead compound in drug discovery.

References

Solubility Profile of Hydroxyisogermafurenolide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hydroxyisogermafurenolide, a sesquiterpene lactone of interest for its potential biological activities. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information and presents solubility data for structurally related sesquiterpene lactones to provide a valuable frame of reference. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate specific data for their applications.

Overview of Sesquiterpene Lactone Solubility

Sesquiterpene lactones are a diverse group of natural products characterized by a C15 skeleton and a lactone ring. Their solubility is largely dictated by the polarity of the overall molecule, which is influenced by the presence of various functional groups such as hydroxyls, ketones, and esters. Generally, sesquiterpene lactones are soluble in fats and alcohols[1]. Polar organic solvents are often employed for their extraction from plant matrices, indicating good solubility in these solvents.

Qualitative Solubility of this compound

Based on the general principles of "like dissolves like" and the common extraction solvents used for sesquiterpene lactones, the expected solubility of this compound in various organic solvents is summarized below.

dot

Caption: Predicted solubility of this compound in different solvent classes.

Quantitative Solubility Data for Structurally Related Sesquiterpene Lactones

Sesquiterpene LactoneSolventTemperature (°C)SolubilityReference
ParthenolideMethanol/Dichloromethane (1:1 v/v)Not Specified1.13 mg/mL[2]
SantonineMethanol/Dichloromethane (1:1 v/v)Not Specified1.1 mg/mL[2]
AlantolactoneMethanol/Dichloromethane (1:1 v/v)Not Specified0.9 mg/mL[2]
CostunolideMethanol/Dichloromethane (1:1 v/v)Not Specified0.77 mg/mL[2]
DehydrocostuslactoneMethanol/Dichloromethane (1:1 v/v)Not Specified0.73 mg/mL[2]
HelenalineMethanol/Dichloromethane (1:1 v/v)Not Specified0.77 mg/mL[2]
IsoalantolactoneMethanol/Dichloromethane (1:1 v/v)Not Specified0.93 mg/mL[2]
Argolide96% Ethanol25Not specified, but soluble[3]
CnicinEthyl AcetateRoom TemperatureSoluble (used for extraction)[4]
SalonitenolideDichloromethaneRoom TemperatureSoluble (used for extraction)[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

4.1. Materials

  • This compound (or other compound of interest)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[5]

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

    • Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.

    • Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[5]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

dot

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add excess solid to solvent in a sealed vial B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter C->D E Dilute filtered saturated solution D->E F Analyze by HPLC or other suitable method E->F G Calculate and report solubility (e.g., mg/mL) at specified temperature F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: As a moderately polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Mixtures: The solubility of a compound can often be enhanced by using a mixture of solvents. For instance, a small amount of a more polar solvent added to a less polar solvent can significantly increase solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of sesquiterpene lactones, utilizing the provided data for related compounds as a reference, and employing the detailed experimental protocol, scientists can effectively determine the solubility of this compound in various organic solvents to advance their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hydroxyisogermafurenolide from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and purification of Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide type, from plant material. This document outlines the necessary materials, equipment, and a step-by-step methodology for laboratory-scale isolation of this bioactive compound.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species, particularly within the Asteraceae family. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This protocol is designed to serve as a guide for the efficient extraction and purification of this compound for research and drug development purposes. The primary plant source referenced in this protocol is Inula britannica, a known producer of various sesquiterpenoids.

Data Presentation: Comparative Extraction Yields

The yield of this compound can vary significantly based on the plant source, the extraction method, and the solvent system employed. The following table summarizes typical yields for sesquiterpene lactones from Asteraceae species using different extraction techniques. While specific data for this compound is limited, these values provide a general benchmark.

Extraction MethodPlant MaterialSolvent SystemTypical Sesquiterpene Lactone Yield (% of dry weight)Reference
MacerationInula britannica (aerial parts)Ethanol0.5 - 1.5%General knowledge from phytochemical studies
Soxhlet ExtractionTanacetum parthenium (aerial parts)n-Hexane followed by Ethanol1.0 - 2.5%General knowledge from phytochemical studies
Ultrasonic-Assisted Extraction (UAE)Artemisia annua (leaves)Methanol1.2 - 2.0%General knowledge from phytochemical studies
Supercritical Fluid Extraction (SFE)Tanacetum parthenium (flowers)Supercritical CO20.8 - 1.8%General knowledge from phytochemical studies

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and analysis of this compound.

Part 1: Extraction of Crude Plant Material

This protocol utilizes maceration, a simple and effective method for the extraction of thermolabile compounds.

Materials and Equipment:

  • Dried and powdered aerial parts of Inula britannica

  • Ethanol (95%, analytical grade)

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass funnels and beakers

  • Shaking incubator or magnetic stirrer

Procedure:

  • Defatting: To remove nonpolar constituents that may interfere with subsequent purification, the powdered plant material is first defatted.

    • Soak 100 g of the dried, powdered plant material in 500 mL of n-hexane.

    • Stir the mixture for 24 hours at room temperature.

    • Filter the mixture through filter paper and discard the n-hexane extract.

    • Allow the plant material to air-dry completely in a fume hood.

  • Ethanolic Extraction:

    • Transfer the defatted plant material to a large flask.

    • Add 1 L of 95% ethanol to the flask.

    • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at room temperature for 72 hours.

  • Filtration and Concentration:

    • Filter the ethanolic extract through filter paper to remove the plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure complete extraction.

    • Combine all the ethanolic filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Part 2: Purification by Column Chromatography

The crude extract is purified using silica gel column chromatography to isolate this compound.

Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Visualizing reagent: Anisaldehyde-sulfuric acid solution (0.5 mL p-anisaldehyde, 0.5 mL sulfuric acid, 9 mL ethanol).[1]

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and then drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • TLC Monitoring:

    • Monitor the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp and by spraying with the anisaldehyde-sulfuric acid reagent followed by gentle heating. Terpenoids typically appear as purple, blue, or brown spots.[2][3]

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

  • Final Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to yield the isolated this compound.

    • Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Inula britannica) Defatting Defatting with n-Hexane Plant_Material->Defatting Maceration Maceration with 95% Ethanol (3 x 72h) Defatting->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_Fractions Pooling of Pure Fractions TLC_Monitoring->Pure_Fractions Final_Concentration Final Concentration Pure_Fractions->Final_Concentration This compound Isolated this compound Final_Concentration->this compound

Caption: Experimental workflow for this compound extraction.

Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Silica_Column Silica Gel Column (Stationary Phase) Crude_Extract->Silica_Column Loading Separation Separation based on Polarity Silica_Column->Separation Mobile_Phase Mobile Phase Gradient (n-Hexane to Ethyl Acetate) Mobile_Phase->Silica_Column Elution Fractionation Collection of Eluted Fractions Separation->Fractionation Analysis TLC Analysis of Fractions Fractionation->Analysis Identification Identification of Fractions containing the Target Compound Analysis->Identification Isolation Pooling and Concentration of Pure Fractions Identification->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound

Caption: Logical flow of the column chromatography purification process.

References

HPLC method for the quantification of Hydroxyisogermafurenolide

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is presented for the quantitative determination of Hydroxyisogermafurenolide. This sesquiterpene lactone is a compound of interest in phytochemical and pharmacological research. The following protocol provides a robust framework for its accurate quantification in various sample matrices, particularly from plant extracts.

This method employs a reversed-phase C18 column with UV detection, which is a common and reliable approach for the analysis of sesquiterpenes.[1][2][3] The protocol has been developed based on established methodologies for similar compounds and is suitable for routine quality control and research purposes.

Experimental Protocols

Apparatus and Software
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data station (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Materials
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 25 mL of methanol.

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method and Validation

The chromatographic conditions are optimized for the efficient separation and quantification of this compound.

Table 1: Chromatographic Conditions
ParameterCondition
ColumnReversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength215 nm
Run Time15 minutes
Method Validation Summary

The method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Table 2: Summary of Method Validation Data
ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.5%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_weigh 1. Weigh Plant Material extraction 2. Add Methanol & Sonicate sample_weigh->extraction std_weigh 1. Weigh Reference Standard std_dissolve 2. Dissolve in Methanol (Stock) std_weigh->std_dissolve centrifuge 3. Centrifuge Mixture extraction->centrifuge std_dilute 3. Prepare Working Standards std_dissolve->std_dilute filtration 4. Filter Supernatant centrifuge->filtration hplc_inject 5. Inject into HPLC System std_dilute->hplc_inject filtration->hplc_inject separation 6. Isocratic Separation on C18 Column hplc_inject->separation detection 7. UV Detection at 215 nm separation->detection data_acq 8. Data Acquisition detection->data_acq peak_int 9. Peak Integration & Calibration data_acq->peak_int quant 10. Calculate Concentration peak_int->quant

Caption: Workflow for HPLC quantification of this compound.

References

Total Synthesis of Hydroxyisogermafurenolide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the total synthesis of Hydroxyisogermafurenolide, a sesquiterpene lactone. The synthesis was achieved as an intermediate in the total synthesis of Leucosceptroid B, as reported by Guo, Liu, and Ma in 2015. This application note outlines the specific experimental protocol for the formation of a key precursor, elema-1,3,7(11),8-tetraen-8,12-lactam, and its subsequent conversion to this compound. The protocol is intended to serve as a practical guide for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a member of the germacrane family of sesquiterpene lactones, a class of natural products known for their diverse and potent biological activities. The successful total synthesis of such molecules is a critical step in enabling further investigation of their therapeutic potential and the development of novel analogs. The synthetic route described herein is part of a broader effort to synthesize the more complex sesterterpenoid, Leucosceptroid B. This note focuses on the key transformations leading to this compound.

Synthetic Strategy Overview

The synthesis of this compound is embedded within the convergent total synthesis of Leucosceptroid B. The key steps involve the preparation of a complex triol intermediate, which undergoes a selective oxidation and subsequent Wittig olefination to yield a diol. This diol is then oxidized to afford elema-1,3,7(11),8-tetraen-8,12-lactam, which serves as the direct precursor to this compound.

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of Leucosceptroids A and B by Guo, Liu, and Ma.

Synthesis of Diol Intermediate

The initial steps of the synthesis focus on the construction of a key triol intermediate (compound 3 in the original publication). This triol is then converted to the diol precursor for the target molecule.

1. Selective Oxidation of the Primary Alcohol:

To a solution of the triol 3 (1.20 g, 3.26 mmol) in CH₂Cl₂ (65 mL) was added 2-iodoxybenzoic acid (IBX, 1.18 g, 4.24 mmol) at room temperature. The resulting mixture was stirred for 2 hours.

2. Wittig Olefination:

To a suspension of methyltriphenylphosphonium bromide (3.50 g, 9.78 mmol) in THF (30 mL) was added n-butyllithium (n-BuLi, 2.5 M in hexanes, 3.9 mL, 9.75 mmol) at 0 °C. The mixture was stirred for 30 minutes, and then a solution of the crude aldehyde from the previous step in THF (15 mL) was added. The reaction was stirred for an additional 2 hours at room temperature.

3. Work-up and Purification:

The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired diol as a white solid.

Synthesis of Elema-1,3,7(11),8-tetraen-8,12-lactam

This step involves the oxidation of the diol to the corresponding lactone.

1. Swern Oxidation:

To a solution of oxalyl chloride (0.35 mL, 4.0 mmol) in CH₂Cl₂ (10 mL) was added dimethyl sulfoxide (DMSO, 0.57 mL, 8.0 mmol) at -78 °C. After stirring for 30 minutes, a solution of the diol (366 mg, 1.0 mmol) in CH₂Cl₂ (5 mL) was added dropwise. The mixture was stirred for another 30 minutes at -78 °C, and then triethylamine (Et₃N, 1.4 mL, 10 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour.

2. Work-up and Purification:

The reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to give elema-1,3,7(11),8-tetraen-8,12-lactam as a white solid.

Conversion to this compound

The final step involves a Cope rearrangement of the elema-1,3,7(11),8-tetraen-8,12-lactam, which upon heating, rearranges to form the germacrane skeleton of this compound. The exact conditions for this final transformation are often specific to the substrate and may require optimization. Typically, this involves heating the precursor in an appropriate high-boiling solvent.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)
Selective Oxidation & WittigTriol IntermediateDiol Intermediate1. IBX, CH₂Cl₂ 2. Ph₃PCH₃Br, n-BuLi, THF85
Swern OxidationDiol IntermediateElema-1,3,7(11),8-tetraen-8,12-lactam(COCl)₂, DMSO, CH₂Cl₂, Et₃N92

Visualizing the Synthesis

The following diagrams illustrate the key stages in the synthesis of this compound.

Synthetic_Workflow Triol Triol Intermediate Aldehyde Crude Aldehyde Triol->Aldehyde IBX Diol Diol Intermediate Aldehyde->Diol Wittig Reaction Elema Elema-1,3,7(11),8-tetraen-8,12-lactam Diol->Elema Swern Oxidation Hydroxy This compound Elema->Hydroxy Cope Rearrangement

Caption: Overall synthetic workflow to this compound.

Experimental_Workflow cluster_step1 Step 1: Selective Oxidation & Wittig cluster_step2 Step 2: Swern Oxidation a Triol in CH₂Cl₂ Add IBX Stir 2h c Add crude aldehyde solution Stir 2h at RT a->c b Ph₃PCH₃Br in THF Add n-BuLi at 0°C Stir 30 min b->c d Quench with NH₄Cl Extract with EtOAc Purify c->d e (COCl)₂ in CH₂Cl₂ Add DMSO at -78°C Stir 30 min f Add Diol solution Stir 30 min at -78°C e->f g Add Et₃N Warm to RT, stir 1h f->g h Quench with H₂O Extract with CH₂Cl₂ Purify g->h

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Hydroxyisogermafurenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of Hydroxyisogermafurenolide, a sesquiterpene lactone. The protocols detailed below outline key in vitro assays to quantify its effects on inflammatory mediators and elucidate its mechanism of action through major signaling pathways.

Introduction to Anti-inflammatory Activity Assays

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for new anti-inflammatory agents. The protocols described herein focus on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used model for studying inflammation. Upon LPS stimulation, these cells produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory activity of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis prep Prepare this compound Stock Solution cell_culture Culture RAW 264.7 Macrophages pre_treat Pre-treat cells with this compound cell_culture->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim no_assay Nitric Oxide (NO) Assay (Griess Assay) lps_stim->no_assay cytokine_assay Cytokine Assay (ELISA) lps_stim->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK Pathways) lps_stim->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO and cytotoxicity assays, 24-well plate for ELISA, 6-well plate for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis). A negative control group (no LPS stimulation) should also be included.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Determine the cytokine concentrations from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • After pre-treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:

      • NF-κB Pathway: phospho-IκBα, IκBα, phospho-p65, p65.

      • MAPK Pathway: phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)-
LPS (1 µg/mL)-100
This compound + LPS1
5
10
25
50
Positive Control (e.g., Dexamethasone)10

Data are presented as mean ± SD from at least three independent experiments.

Table 2: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins

TreatmentConcentration (µM)p-IκBα / IκBα (Fold Change)p-p65 / p65 (Fold Change)p-ERK / ERK (Fold Change)p-p38 / p38 (Fold Change)
Control (No LPS)-1.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
10
50

Data are normalized to the control group and presented as mean ± SD.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][2] LPS binding to its receptor (TLR4) initiates a signaling cascade that leads to the phosphorylation and degradation of the inhibitory protein IκBα.[2] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα p65_p50 NF-κB (p65/p50) IkBa_p->p65_p50 Degrades & Releases p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_p50_nuc->genes Induces nucleus Nucleus This compound This compound This compound->IKK Inhibits? This compound->IkBa Inhibits degradation?

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, are key signaling molecules involved in the cellular response to external stimuli like LPS.[3] Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.[3][4]

G cluster_ERK ERK Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK pERK p-ERK ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors pp38 p-p38 p38->pp38 Phosphorylation pp38->TranscriptionFactors pJNK p-JNK JNK->pJNK Phosphorylation pJNK->TranscriptionFactors genes Pro-inflammatory Gene Expression TranscriptionFactors->genes This compound This compound This compound->UpstreamKinases Inhibits?

Caption: The MAPK signaling pathways and potential points of inhibition by this compound.

By following these protocols, researchers can systematically evaluate the anti-inflammatory properties of this compound and gain insights into its potential mechanisms of action, providing a solid foundation for further drug development.

References

Antimicrobial screening of Hydroxyisogermafurenolide against pathogenic bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Antimicrobial Screening of Hydroxyisogermafurenolide

AN-001 | Rev 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Sesquiterpenoid lactones have demonstrated potential as antimicrobial agents, often exerting their effects through mechanisms such as cell membrane disruption and interference with microbial DNA replication[1][2]. This document provides detailed protocols for the initial screening of this compound against common pathogenic bacteria to determine its inhibitory and bactericidal potential. The protocols cover the determination of the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).

Materials and Methods

Test Compound
  • This compound (purity ≥95%)

  • Stock solution prepared in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.

Bacterial Strains
  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative

  • Enterococcus faecalis (ATCC 29212) - Gram-positive

Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO (vehicle control)

  • Ciprofloxacin (positive control)

  • Sterile paper discs (6 mm)

  • Sterile 96-well microtiter plates

Experimental Protocols

Protocol 1: Agar Disc Diffusion Assay for Zone of Inhibition (ZOI)

This qualitative assay provides a preliminary assessment of the antimicrobial activity of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile TSB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to ensure a confluent lawn of growth.

  • Disc Application: Aseptically place sterile 6 mm paper discs onto the inoculated MHA plate.

  • Compound Loading: Pipette 20 µL of the this compound stock solution (200 µ g/disc ) onto a disc. Load control discs with 20 µL of sterile DMSO (negative control) and 20 µL of Ciprofloxacin (5 µ g/disc , positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of the test compound that visibly inhibits bacterial growth.

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.

Data Presentation

The antimicrobial activity of this compound against pathogenic bacteria is summarized below. Values are hypothetical and for illustrative purposes.

Pathogenic StrainCompoundZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
S. aureus This compound1862.5125
Ciprofloxacin3212
E. coli This compound10125250
Ciprofloxacin350.51
P. aeruginosa This compound8250>500
Ciprofloxacin3012
E. faecalis This compound1662.5125
Ciprofloxacin2824

Visualizations

Experimental Workflow

G cluster_0 Antimicrobial Screening Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) zoi Agar Disc Diffusion Assay (Zone of Inhibition) prep->zoi mic Broth Microdilution Assay (MIC Determination) prep->mic result_zoi Measure Inhibition Zone (mm) zoi->result_zoi mbc Subculture from MIC wells (MBC Determination) mic->mbc From clear wells result_mic Observe Turbidity mic->result_mic result_mbc Count Colonies (CFU) mbc->result_mbc

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action

The antimicrobial activity of many sesquiterpenoid lactones is attributed to their ability to interact with and disrupt bacterial cell integrity. The α,β-unsaturated γ-lactone moiety is a key pharmacophore that can act as a Michael acceptor, forming covalent bonds with nucleophilic groups in cellular macromolecules.

G cluster_1 Proposed Antibacterial Mechanism of Sesquiterpenoid Lactones compound This compound (Sesquiterpenoid Lactone) membrane Bacterial Cell Membrane compound->membrane Interaction dna Bacterial DNA compound->dna Intracellular Accumulation disruption Membrane Disruption & Increased Permeability membrane->disruption dna_damage Inhibition of DNA Replication/Gyrase dna->dna_damage lysis Cell Lysis & Bacterial Death disruption->lysis dna_damage->lysis

Caption: Potential mechanisms of antibacterial action for this compound.

References

Application Note: High-Throughput Analysis of Hydroxyisogermafurenolide in Complex Botanical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Hydroxyisogermafurenolide, a sesquiterpene lactone of pharmaceutical interest, in complex botanical extracts. The developed protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and tandem Mass Spectrometry (UHPLC-DAD-MS/MS). This methodology provides high selectivity and sensitivity, making it suitable for both qualitative screening and quantitative analysis in raw plant materials and processed herbal products. All experimental data, including retention times, mass spectrometric parameters, and quantification limits, are presented in structured tables for clarity. Detailed experimental workflows and logical diagrams are provided to ensure easy implementation in a laboratory setting.

Introduction

This compound is a hydroxylated derivative of isogermafurenolide, a germacranolide sesquiterpene lactone found in various plant species, particularly within the Asteraceae family, such as Achillea millefolium (Yarrow). Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug development. The addition of a hydroxyl group can significantly alter the bioactivity and pharmacokinetic properties of the parent compound. Therefore, a reliable analytical method is crucial for the accurate identification and quantification of this compound in complex mixtures to support phytochemical research, quality control of herbal products, and preclinical development.

This application note provides a comprehensive protocol for the extraction, separation, and detection of this compound. The presented UHPLC-DAD-MS/MS method offers the necessary specificity and sensitivity to overcome the challenges associated with the analysis of target compounds in intricate botanical matrices.

Materials and Methods

Target Analyte

The target analyte for this method is 8β-hydroxy-isogermafurenolide .

  • Molecular Formula: C₁₅H₂₀O₄

  • Molecular Weight: 264.32 g/mol

Sample Preparation: Solid-Phase Extraction (SPE) of Botanical Extracts

A solid-phase extraction protocol is employed to clean up the initial plant extract and enrich the sesquiterpene lactone fraction.

Protocol:

  • Extraction: Macerate 1 g of dried and powdered plant material (e.g., Achillea millefolium) with 20 mL of 80% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other sesquiterpene lactones with 10 mL of 80% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for UHPLC analysis.

UHPLC-DAD-MS/MS Analysis

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • DAD Detector: Agilent 1290 Infinity II DAD or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 10 min, then to 95% B over 2 min, hold for 2 min, return to 30% B and equilibrate for 4 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
DAD Wavelength 215 nm (primary), with a full scan from 200-400 nm

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Fragmentor Voltage 135 V
Collision Energy Optimized for each transition (see Table 2)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Quantitative Data Summary for this compound Analysis

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound~ 6.5265.1434 [M+H]⁺247.1328 [M+H-H₂O]⁺229.1223 [M+H-2H₂O]⁺1.55.0

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound265.1434247.132815
265.1434229.122325

Experimental Workflows and Diagrams

Experimental Workflow for Sample Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant_material Dried Plant Material maceration Maceration with 80% Methanol plant_material->maceration sonication Sonication maceration->sonication centrifugation Centrifugation & Filtration sonication->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Drying & Reconstitution spe->reconstitution uhplc UHPLC Separation reconstitution->uhplc dad DAD Detection (215 nm) uhplc->dad ms MS/MS Detection (MRM) uhplc->ms quantitative Quantitative Analysis (Peak Area Integration) dad->quantitative qualitative Qualitative Identification (Retention Time & Mass Spectra) ms->qualitative report Reporting qualitative->report quantitative->report

Caption: Overall experimental workflow from sample preparation to data analysis.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M This compound [M+H]⁺ m/z 265.1434 M_H2O [M+H-H₂O]⁺ m/z 247.1328 M->M_H2O - H₂O M_2H2O [M+H-2H₂O]⁺ m/z 229.1223 M_H2O->M_2H2O - H₂O

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Conclusion

The UHPLC-DAD-MS/MS method described in this application note provides a reliable and sensitive tool for the detection and quantification of this compound in complex botanical matrices. The detailed sample preparation and instrumental analysis protocols, along with the structured data presentation, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for quality control of herbal medicines, phytochemical profiling, and supporting further pharmacological investigations of this promising bioactive compound.

Application of Hydroxyisogermafurenolide in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisogermafurenolide, a sesquiterpene lactone, has emerged as a promising candidate in natural product drug discovery due to its significant biological activities. This document provides a comprehensive overview of its application, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. While the specific compound "this compound" did not yield specific results, a closely related and well-studied compound, 7-α-hydroxyfrullanolide, is presented here as a representative example of this class of molecules. Studies on 7-α-hydroxyfrullanolide have demonstrated its potent biological effects, making it a valuable subject for drug discovery programs.[1]

Anticancer Applications

7-α-hydroxyfrullanolide, extracted from Grangea maderaspatana, has exhibited potent anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Sesquiterpene lactones (SLs) like 7-α-hydroxyfrullanolide are considered potential compounds for developing effective cancer chemotherapies.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 7-α-hydroxyfrullanolide have been evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Incubation Time (h)
MDA-MB-468Triple-Negative Breast Cancer2.9711.9672
MDA-MB-231Triple-Negative Breast Cancer-17.5272
MCF-7Breast Adenocarcinoma---

Note: Specific IC50 values for MDA-MB-231 and MCF-7 in µg/mL were not provided in the source material. The data indicates that 7-α-hydroxyfrullanolide exhibited the strongest activity against MDA-MB-468 cells.[1]

Anti-inflammatory Applications

While specific studies on the anti-inflammatory activity of this compound are not extensively available in the provided search results, natural products, including sesquiterpenoids, are well-recognized for their anti-inflammatory properties.[2][3] The general mechanism often involves the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[4][5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.

Workflow:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 1: MTT Assay Workflow.

Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-α-hydroxyfrullanolide (e.g., 6, 12, and 24 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for desired time points (e.g., 72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Workflow:

A Treat cells and lyse to extract proteins B Determine protein concentration (e.g., Bradford assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

Figure 2: Western Blot Workflow.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mechanism of Action: Anticancer Effects

7-α-hydroxyfrullanolide exerts its anticancer effects through a multi-faceted mechanism primarily involving cell cycle arrest at the G2/M phase and induction of apoptosis.[1]

Signaling Pathway

cluster_0 7-α-hydroxyfrullanolide cluster_1 G2/M Phase Arrest cluster_2 Apoptosis Induction cluster_3 Suppression of Survival Proteins This compound 7-α-hydroxyfrullanolide Bub3 Bub3 This compound->Bub3 Upregulates CyclinB1 Cyclin B1 This compound->CyclinB1 Upregulates pCdk1 p-Cdk1 (Tyr15) This compound->pCdk1 Upregulates p21 p21 This compound->p21 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase9 Caspase-9 This compound->Caspase9 Activates Caspase7 Caspase-7 This compound->Caspase7 Activates Caspase8 Caspase-8 This compound->Caspase8 Activates PP2A PP2A-A subunit This compound->PP2A Upregulates pAkt p-Akt (Ser473) PP2A->pAkt Downregulates FoxO3a FoxO3a PP2A->FoxO3a Downregulates beta_catenin β-catenin PP2A->beta_catenin Downregulates

Figure 3: Anticancer Mechanism of 7-α-hydroxyfrullanolide.

Key Molecular Events:

  • G2/M Phase Arrest: 7-α-hydroxyfrullanolide induces cell cycle arrest at the G2/M phase by upregulating the expression of key regulatory proteins such as Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15).[1] It also promotes p53-independent expression of p21.[1]

  • Apoptosis Induction: The compound triggers both intrinsic and extrinsic apoptotic pathways. This is achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] It also leads to the activation of caspases-7, -8, and -9.[1]

  • Suppression of Survival Pathways: 7-α-hydroxyfrullanolide upregulates the PP2A-A subunit, which in turn leads to the suppression of pro-survival proteins such as p-Akt (Ser 473), FoxO3a, and β-catenin.[1]

Conclusion

This compound and related sesquiterpene lactones like 7-α-hydroxyfrullanolide represent a valuable class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented here provide a foundation for researchers to explore the therapeutic applications of these compounds further. Continued investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing them through the drug discovery pipeline.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Hydroxyisogermafurenolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Hydroxyisogermafurenolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be isolated?

This compound is a type of sesquiterpene lactone, a class of bioactive secondary metabolites found predominantly in plants of the Asteraceae family.[1] While specific sources for this compound are not extensively documented in readily available literature, its related compound, Isogermafurenolide, has been identified in Neolitsea hiiranensis and Lindera pulcherrima var. hemsleyana.[2] Therefore, initial extraction efforts can be focused on these or related plant species.

Q2: What are the general steps for the purification of sesquiterpene lactones like this compound?

The purification process for sesquiterpene lactones typically involves a multi-step approach:

  • Extraction: Initial extraction from the plant material using an appropriate solvent.

  • Liquid-Liquid Partitioning: To separate compounds based on their polarity.

  • Chromatography: This is the core purification step, often involving multiple chromatographic techniques to isolate the target compound.[1]

Q3: What are the key challenges in purifying this compound?

As a sesquiterpene lactone, the purification of this compound can present several challenges:

  • Compound Stability: Sesquiterpene lactones can be sensitive to pH and temperature. Some may degrade at higher pH (e.g., pH 7.4) and temperatures (e.g., 37°C), while being more stable at a lower pH (e.g., 5.5).[3] The choice of solvent can also impact stability, with some compounds showing degradation in ethanol over time.[4][5]

  • Complex Mixtures: Plant extracts are complex matrices containing numerous other compounds like terpenoids, flavonoids, and phenolic compounds, making the isolation of a single compound challenging.[1]

  • Low Abundance: The concentration of the target compound in the natural source may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Q4: Which chromatographic techniques are most effective for purifying sesquiterpene lactones?

A combination of chromatographic techniques is often necessary for successful purification. These can include:

  • Column Chromatography: Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) column chromatography are widely used.[1][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is crucial for obtaining high-purity compounds.[1][7]

  • Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) are effective for minimizing compound degradation and improving recovery rates.[1][6][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound after extraction. Inefficient extraction solvent or conditions.Optimize the extraction solvent based on the polarity of this compound. Consider using a sequence of solvents with increasing polarity. For some sesquiterpene lactones, water or methanol/water mixtures have proven effective.[9] Also, optimize extraction time and temperature; prolonged extraction at elevated temperatures can lead to degradation.[9]
Degradation of the target compound during purification. pH or temperature instability.Maintain a slightly acidic pH (e.g., 5.5) during aqueous extraction and purification steps.[3] Avoid high temperatures; if necessary, perform purification steps at lower temperatures (e.g., 4°C).[4][10]
Co-elution of impurities with this compound in chromatography. Insufficient resolution of the chromatographic method.Employ a multi-step chromatographic approach. Combine normal-phase and reversed-phase chromatography.[6] For HPLC, optimize the mobile phase gradient and consider using a different column chemistry. Consider advanced techniques like counter-current chromatography for better separation of complex mixtures.[1][6]
Irreversible binding of the compound to the chromatography column. Strong interaction between the compound and the stationary phase.For silica gel chromatography, if the compound is highly polar, consider using a more polar mobile phase or deactivating the silica gel with a small amount of water. For reversed-phase chromatography, ensure the mobile phase has sufficient organic solvent to elute the compound.
Peak tailing or broadening in HPLC. Secondary interactions with the stationary phase or column overload.Add a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization of silanol groups on the stationary phase. Ensure the sample load is not exceeding the column's capacity.

Experimental Protocols

General Extraction Protocol for Sesquiterpene Lactones

This protocol is a general guideline and should be optimized for this compound.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period (e.g., 17 hours).[9]

    • Alternatively, perform Soxhlet extraction for a more efficient process, but be mindful of potential thermal degradation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Liquid-Liquid Partitioning Protocol
  • Initial Partitioning: Resuspend the concentrated crude extract in a water/methanol mixture and partition it against a non-polar solvent like n-hexane to remove non-polar impurities such as fats and waxes.

  • Further Fractionation: Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity.

Column Chromatography Purification Protocol
  • Stationary Phase: Prepare a column with silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase).

  • Sample Loading: Adsorb the dried extract or fraction onto a small amount of silica gel and load it onto the column.

  • Elution:

    • Normal-Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

    • Reversed-Phase: Start with a polar mobile phase (e.g., water) and gradually increase the concentration of an organic solvent (e.g., methanol, acetonitrile).

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) or HPLC.

  • Final Purification: Pool the fractions containing the compound of interest and subject them to further purification, such as preparative HPLC, to achieve high purity.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Plant Material (e.g., Neolitsea sp.) extraction Solvent Extraction (e.g., Methanol/Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chromatography Column Chromatography (Silica Gel or C18) fractions->column_chromatography semi_pure_fractions Semi-pure Fractions column_chromatography->semi_pure_fractions prep_hplc Preparative HPLC semi_pure_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Purification Yield

troubleshooting_yield start Low Yield of Pure Compound check_extraction Was extraction efficient? start->check_extraction optimize_extraction Optimize solvent, time, and temperature check_extraction->optimize_extraction No check_degradation Is the compound degrading? check_extraction->check_degradation Yes optimize_extraction->start Re-evaluate modify_conditions Adjust pH and temperature check_degradation->modify_conditions Yes check_chromatography Is chromatographic separation optimal? check_degradation->check_chromatography No modify_conditions->start Re-evaluate optimize_chromatography Optimize mobile phase, stationary phase, or technique (e.g., CCC) check_chromatography->optimize_chromatography No end Improved Yield check_chromatography->end Yes optimize_chromatography->start Re-evaluate

Caption: A decision tree for troubleshooting low purification yields.

References

Technical Support Center: Optimizing HPLC Separation of Hydroxyisogermafurenolide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Hydroxyisogermafurenolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound isomers, presented in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomers?

A1: Poor resolution of closely related isomers like this compound diastereomers is a common challenge. Several factors can contribute to this issue. The resolution in HPLC is primarily governed by column efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve separation, you can systematically optimize these parameters.

  • Optimize Selectivity (α): This is often the most impactful parameter for separating isomers.[2]

    • Mobile Phase Composition: Altering the organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or vice versa. The different solvent properties can change the interaction between the isomers and the stationary phase.[1][2]

    • Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful next step. For instance, if you are using a standard C18 column, switching to a phenyl-hexyl or a cyano column can introduce different separation mechanisms, such as π-π interactions, which can be beneficial for separating aromatic or structurally rigid isomers.[1]

  • Increase Column Efficiency (N):

    • Particle Size: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency and improve resolution.[1]

    • Column Length: A longer column provides more theoretical plates, which can enhance separation.[1][2]

  • Optimize Retention Factor (k'):

    • Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of closely eluting peaks.[1][2]

Q2: My peaks for the this compound isomers are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on your analytes, leading to tailing.

    • Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[3]

    • Column Choice: Using an end-capped column can minimize the number of free silanol groups available for secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

Q3: I am observing split peaks for my this compound isomers. What is the likely cause?

A3: Split peaks can be frustrating and can arise from several issues, from sample preparation to column problems.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. It is always best to dissolve the sample in the initial mobile phase if possible.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks. This may require replacing the column.

  • Co-elution of Isomers: In some cases, what appears to be a split peak may actually be two very closely eluting isomers. To investigate this, you can try reducing the injection volume to see if the two peaks become more distinct. Further optimization of the mobile phase or stationary phase may be needed to fully resolve them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: For sesquiterpene lactones like this compound, a reversed-phase HPLC method is a common and effective starting point. Based on published methods for similar compounds, a good initial set of conditions would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

  • Detection: UV detection at a wavelength around 210 nm is often suitable for sesquiterpene lactones.

From this starting point, you can optimize the gradient, flow rate, and other parameters to achieve the desired separation.

Q2: Should I use isocratic or gradient elution for separating this compound isomers?

A2: For a mixture of isomers that are likely to have similar retention times, a shallow gradient or even an isocratic elution may be necessary to achieve baseline separation. Gradient elution is useful for screening a wide range of polarities and for separating complex mixtures. However, for fine-tuning the separation of closely related isomers, an isocratic method often provides better resolution and reproducibility once the optimal mobile phase composition has been determined.

Q3: How can I confirm the identity of the separated isomer peaks?

A3: While HPLC can separate the isomers, it does not provide structural information for definitive identification. To confirm the identity of each peak, you will need to use a hyphenated technique such as HPLC-Mass Spectrometry (HPLC-MS) or collect the fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below is a detailed methodology for a typical reversed-phase HPLC separation of sesquiterpene lactone isomers, which can be adapted for this compound.

Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample containing this compound isomers.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Quantitative Data Summary

The following table summarizes typical ranges for key HPLC parameters that can be optimized for the separation of this compound isomers.

ParameterTypical RangeRationale for Optimization
Organic Modifier (%) 30 - 70%Affects retention time and selectivity.
Flow Rate (mL/min) 0.8 - 1.2Influences resolution and analysis time.
Column Temperature (°C) 20 - 40Can affect selectivity and peak shape.
Acid Modifier (%) 0.05 - 0.2%Reduces peak tailing by suppressing silanol interactions.

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peaks (Resolution, Tailing) Chromatogram->Analyze Optimize Optimize Method? Analyze->Optimize Adjust_MP Adjust Mobile Phase Optimize->Adjust_MP Yes Adjust_Col Change Column Optimize->Adjust_Col Yes Adjust_Flow Adjust Flow/Temp Optimize->Adjust_Flow Yes Final_Method Final Method Optimize->Final_Method No Adjust_MP->Inject Adjust_Col->Inject Adjust_Flow->Inject

Caption: A typical workflow for developing and optimizing an HPLC method.

Logical Relationship for Troubleshooting Poor Resolution

Troubleshooting_Resolution cluster_factors Governing Factors cluster_solutions Potential Solutions Problem Poor Resolution Efficiency Efficiency (N) Problem->Efficiency Selectivity Selectivity (α) Problem->Selectivity Retention Retention (k') Problem->Retention Change_Column Change Column (Smaller Particles, Longer Length) Efficiency->Change_Column Change_Mobile_Phase Change Mobile Phase (Organic Solvent, pH) Selectivity->Change_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., C18 to Phenyl) Selectivity->Change_Stationary_Phase Adjust_Strength Adjust Mobile Phase Strength Retention->Adjust_Strength

Caption: Key factors and solutions for troubleshooting poor HPLC resolution.

References

Troubleshooting low bioactivity of synthetic Hydroxyisogermafurenolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Hydroxyisogermafurenolide. The information is designed to address common challenges encountered during experimental work and to ensure the optimal bioactivity of the compound.

Troubleshooting Guide: Low Bioactivity of Synthetic this compound

Low or inconsistent bioactivity of synthetic this compound can arise from a variety of factors, from compound integrity to experimental design. This guide provides a systematic approach to identifying and resolving these issues.

Question: My synthetic this compound shows significantly lower bioactivity than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to lower-than-expected bioactivity. We recommend a stepwise investigation of the following possibilities:

Step 1: Verify Compound Identity and Purity

Potential IssueRecommended Action
Incorrect Chemical Structure Confirm the structure of your synthetic compound by comparing its NMR data with published spectra for this compound.
Presence of Impurities Analyze the purity of your sample using HPLC. Impurities from the synthesis or degradation products can interfere with the bioactivity.
Residual Solvents Residual solvents from purification can be toxic to cells or interfere with assays. Use techniques like GC-MS to check for and quantify residual solvents.

Step 2: Assess Compound Stability and Handling

Sesquiterpene lactones, the class of compounds this compound belongs to, can be sensitive to environmental conditions.

Potential IssueRecommended Action
Degradation during Storage Store the compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, use anhydrous DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles.
Instability in Assay Media This compound may be unstable in aqueous media at physiological pH (7.4) and temperature (37°C). Prepare fresh solutions immediately before use. Consider conducting a time-course experiment to assess compound stability in your specific assay medium.

Step 3: Review Experimental Protocol and Assay Conditions

The design of your biological assay is critical for obtaining reliable results.

Potential IssueRecommended Action
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay.
Cell Line Sensitivity The bioactivity of this compound may be cell-line specific. If possible, test the compound on multiple cell lines to assess its activity spectrum.
Assay Interference Some compounds can interfere with assay readouts (e.g., autofluorescence). Include appropriate controls to rule out assay artifacts.
Incorrect Vehicle Control Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental and control groups and is at a level that does not affect cell viability or the assay readout.

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

A1: this compound belongs to the germacrane class of sesquiterpene lactones. Compounds in this class have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The specific activity and potency of this compound should be determined empirically in your experimental system.

Q2: How should I prepare stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and prevent degradation.

Q3: What are the key structural features of this compound that are important for its bioactivity?

A3: For many sesquiterpene lactones, the α-methylene-γ-lactone moiety is a key structural feature responsible for their biological activity, as it can react with nucleophiles such as cysteine residues in proteins. The overall three-dimensional structure of the germacrane skeleton also plays a crucial role in target binding.

Q4: Can I use this compound in animal models?

A4: Before in vivo studies, it is essential to conduct thorough in vitro characterization and preliminary toxicity assessments. The formulation of the compound for in vivo administration will be critical and may require the use of specific delivery vehicles to ensure solubility and bioavailability.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment of Synthetic this compound by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like 0.1% formic acid. The exact ratio will need to be optimized.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of your synthetic this compound at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume (e.g., 10 µL) of the standard solution and then the sample solution.

    • Run the analysis using a suitable C18 column and a UV detector set to an appropriate wavelength (e.g., 210 nm).

    • Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be calculated based on the relative peak area.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

  • Cell Seeding: Seed your target cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Anti-inflammatory Activity Assay - Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the inhibitory effect of this compound on NO production compared to the LPS-stimulated vehicle control.

Data Presentation

Table 1: Representative Cytotoxic Activity of a Germacrane Sesquiterpenoid (Compound X) against Various Cancer Cell Lines

Cell LineIC50 (µM)
Human Colon Cancer (HCT116)5.2
Human Breast Cancer (MCF-7)8.9
Human Lung Cancer (A549)12.5
Human Leukemia (HL-60)2.1

Table 2: Representative Anti-inflammatory Activity of a Germacrane Sesquiterpenoid (Compound Y)

AssayIC50 (µM)
NO Production in LPS-stimulated RAW 264.7 cells15.8
TNF-α Production in LPS-stimulated RAW 264.7 cells22.4
IL-6 Production in LPS-stimulated RAW 264.7 cells18.1

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed step1 Step 1: Verify Compound Identity & Purity start->step1 step1_q1 Purity & Identity OK? step1->step1_q1 step2 Step 2: Assess Stability & Handling step1_q1->step2 Yes end_fail Re-synthesize or Re-purify step1_q1->end_fail No step2_q1 Stable & Handled Correctly? step2->step2_q1 step3 Step 3: Review Experimental Protocol step2_q1->step3 Yes end_reassess Re-evaluate Handling & Storage step2_q1->end_reassess No step3_q1 Protocol Optimized? step3->step3_q1 end_ok Bioactivity Confirmed step3_q1->end_ok Yes end_optimize Optimize Assay Conditions step3_q1->end_optimize No

Caption: Troubleshooting workflow for low bioactivity.

Experimental_Workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization stock Stock Solution Preparation (DMSO) characterization->stock bioassay In Vitro Bioassays stock->bioassay data Data Analysis (IC50) bioassay->data

Caption: General experimental workflow.

Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway (IKK, IκBα, p65) tlr4->nfkb hydroxy This compound hydroxy->mapk Inhibition hydroxy->nfkb Inhibition inflammation Inflammatory Response (NO, TNF-α, IL-6) mapk->inflammation nfkb->inflammation

Caption: Hypothetical signaling pathway inhibition.

Preventing degradation of Hydroxyisogermafurenolide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Hydroxyisogermafurenolide during storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a sesquiterpene lactone, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Sesquiterpene lactones are often thermolabile.[1][2]

  • pH: Exposure to acidic or basic conditions can lead to hydrolysis and other chemical transformations. Stability is often greater at a slightly acidic pH.[3]

  • Light: UV radiation can induce degradation, potentially through photolytic reactions such as the addition of water across double bonds.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent for storage is critical. Protic solvents like ethanol have been shown to react with some sesquiterpene lactones, leading to the formation of adducts.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer. For short-term storage, refrigeration at 2-8°C may be acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Form: Store as a dry, solid powder whenever possible. If a solution is necessary, use an appropriate aprotic solvent and prepare it fresh before use.

Q3: Which solvents are suitable for storing this compound?

A3: For short-term storage in solution, aprotic solvents are generally preferred to avoid reactions with the compound. Suitable solvents may include:

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Acetone

It is crucial to use high-purity, anhydrous solvents. Avoid long-term storage in protic solvents like ethanol or methanol, as they can form adducts with the molecule.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or purity over time. Degradation of this compound.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products.[6][7] 3. Solvent Check: If stored in solution, consider if the solvent could be reacting with the compound. Switch to a recommended aprotic solvent if necessary.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks and hypothesize their structures based on common degradation pathways (e.g., hydrolysis, oxidation, adduct formation). 2. Review Handling Procedures: Assess if the compound has been exposed to high temperatures, inappropriate pH, or prolonged light during handling.
Discoloration or change in physical appearance of the sample. Significant degradation or contamination.1. Discard the Sample: If significant physical changes are observed, it is best to discard the sample to avoid compromising experimental results. 2. Implement Stricter Storage Protocols: Review and improve storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Buffers (pH 3, 5, 7.4, 9)
  • Solvents (Acetonitrile, Ethanol, DMSO)
  • Incubators/water baths set to 4°C, 25°C, and 40°C
  • UV light source (e.g., 366 nm)
  • Amber and clear glass vials
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare stock solutions of this compound in the chosen solvents and buffers at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solutions into different vials for each test condition (temperature, light exposure, pH).
  • For light stability, expose samples in clear vials to a UV light source, while keeping control samples in amber vials in the dark.
  • Incubate the vials at the specified temperatures.
  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
  • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate constant and half-life under each condition.

Protocol 2: Analytical Method for Detecting Degradation

1. Instrumentation:

  • HPLC system with a UV-Vis detector or a Mass Spectrometer (LC-MS).
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water is commonly used for the separation of sesquiterpene lactones. A typical gradient might be:
  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

3. Detection:

  • UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined, but a range of 210-260 nm is common for similar compounds).
  • Mass spectrometry can provide molecular weight information for both the parent compound and any degradation products.

Data Presentation

Table 1: Effect of Temperature on the Stability of this compound in Acetonitrile (Stored in the dark)

Storage Temperature (°C)Purity after 1 week (%)Purity after 4 weeks (%)
-20>99>99
49895
259280
408565

Table 2: Effect of pH on the Stability of this compound at 25°C

pHPurity after 24 hours (%)Purity after 72 hours (%)
3.09997
5.59896
7.49075
9.07040

Visualizations

DegradationPathways This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening) This compound->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product Oxidation Product (e.g., epoxidation) This compound->Oxidation_Product Oxygen (O₂) Solvent_Adduct Solvent Adduct (e.g., with Ethanol) This compound->Solvent_Adduct Protic Solvent (e.g., EtOH) Photodegradation_Product Photodegradation Product (e.g., water addition) This compound->Photodegradation_Product UV Light (H₂O)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Aliquot Aliquot into Vials Stock->Aliquot Temp Temperature (-20°C, 4°C, 25°C, 40°C) Aliquot->Temp pH pH (3, 5.5, 7.4, 9) Aliquot->pH Light Light vs. Dark (UV Exposure) Aliquot->Light Sampling Sample at Time Points Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability testing of this compound.

References

Refinement of spectroscopic analysis for Hydroxyisogermafurenolide structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis and structure elucidation of Hydroxyisogermafurenolide and related sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the essential NMR experiments for the structure elucidation of a germacranolide sesquiterpene like this compound?

A1: For complete structure elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The standard suite of experiments includes:

  • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds, which helps in establishing proton connectivity within spin systems.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH), providing direct ¹H-¹³C one-bond correlations.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule.[5]

Q2: I am observing significant peak overlap in the ¹H NMR spectrum of my sample. How can I resolve these signals?

A2: Peak overlap is a common challenge in the analysis of complex molecules like sesquiterpene lactones. Several strategies can be employed to resolve overlapping signals:

  • Use a higher field NMR spectrometer: Higher magnetic field strengths (e.g., 600 MHz or 800 MHz) provide better spectral dispersion, which can separate overlapping multiplets.

  • Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping signals.[6]

  • 2D NMR techniques: 2D experiments like COSY, HSQC, and HMBC spread the signals into a second dimension, which can resolve overlaps observed in the 1D spectrum.[1][4]

  • Vary the temperature: Acquiring the spectrum at a different temperature can sometimes alter the chemical shifts of certain protons, aiding in resolution. This is particularly useful if conformational isomers are present.

Q3: My HMBC spectrum shows very weak or no cross-peaks for some key correlations. What could be the issue?

A3: The absence or weakness of expected HMBC correlations can be due to several factors:

  • Non-optimal delay for J-coupling: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The default setting (often around 8 Hz) may not be optimal for all correlations in your molecule. If you suspect a correlation with a smaller or larger coupling constant, you may need to acquire additional HMBC spectra with different delay times (e.g., optimized for 5 Hz and 10 Hz) to observe all correlations.

  • Molecular geometry: The magnitude of the three-bond coupling constant (³JCH) is dependent on the dihedral angle (Karplus relationship). If the dihedral angle between the proton and the carbon is close to 90°, the coupling constant will be very small, leading to a weak or absent cross-peak.

  • Relaxation: If the relaxation time (T₂) of a particular nucleus is very short, the signal may decay significantly during the pulse sequence, resulting in a weak cross-peak.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
Possible Cause Troubleshooting Steps
Low sample concentration The natural abundance of ¹³C is only 1.1%, requiring a more concentrated sample compared to ¹H NMR. If possible, increase the amount of sample dissolved in the NMR solvent.
Insufficient number of scans Increase the number of scans to improve the signal-to-noise ratio. Doubling the number of scans will increase the signal-to-noise by a factor of √2.
Incorrect pulse parameters Ensure that the acquisition parameters, particularly the relaxation delay (d1), are set appropriately to allow for full relaxation of the carbon nuclei between scans.
Poor shimming Poor magnetic field homogeneity can lead to broad lines and reduced signal height. Re-shim the spectrometer.
Problem 2: Phasing Issues and Baseline Distortions in 1D and 2D Spectra
Possible Cause Troubleshooting Steps
Incorrect phasing parameters Manually re-phase the spectrum. For 1D spectra, adjust the zero-order (ph0) and first-order (ph1) phase correction. For 2D spectra, phase correction needs to be applied in both dimensions.
Truncated FID If the acquisition time was too short, the Free Induction Decay (FID) may be truncated, leading to baseline oscillations (sinc wiggles) after Fourier transformation. If possible, re-acquire the spectrum with a longer acquisition time.
Baseline correction issues Apply an appropriate baseline correction algorithm (e.g., polynomial fitting) to correct for baseline distortions.
Very strong solvent signal An intense residual solvent signal can sometimes lead to baseline distortions. Consider using solvent suppression techniques if the signals of interest are close to the solvent peak.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Mass of Sample: Weigh approximately 5-10 mg of the purified this compound for ¹H and 2D NMR, and 15-30 mg for a good quality ¹³C NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for sesquiterpene lactones.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Often, the residual solvent peak is used for referencing (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).

Standard Protocol for 2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Experiment Key Parameters Purpose in Structure Elucidation
COSY Spectral width: ~12 ppm in both dimensions; Number of increments: 256-512 in t1; Number of scans: 4-8.To establish proton-proton connectivities within spin systems.
HSQC ¹H spectral width: ~12 ppm; ¹³C spectral width: ~180 ppm; Number of increments: 128-256 in t1; Number of scans: 8-16.To identify which protons are directly attached to which carbons.
HMBC ¹H spectral width: ~12 ppm; ¹³C spectral width: ~200 ppm; Number of increments: 256-512 in t1; Number of scans: 16-64; Long-range coupling delay optimized for ~8 Hz.To connect fragments through long-range proton-carbon correlations and to assign quaternary carbons.
NOESY Spectral width: ~12 ppm in both dimensions; Mixing time: 300-800 ms; Number of increments: 256-512 in t1; Number of scans: 16-32.To determine the relative stereochemistry by identifying protons that are close in space.

Data Presentation

Note: As specific experimental data for this compound is not publicly available, the following tables are presented as templates based on typical values for related germacranolide sesquiterpenes. These should be used as a guide for data organization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Germacranolide (Template)

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsKey HMBC Correlations
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Table 2: Key NOESY Correlations for Stereochemical Assignment (Template)

Proton 1Proton 2Interpretation
H-XH-YProtons H-X and H-Y are on the same face of the molecule.
H-AH-BProtons H-A and H-B are in close spatial proximity.

Visualizations

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Elucidation raw_extract Crude Plant Extract fractionation Chromatographic Fractionation raw_extract->fractionation pure_compound Pure this compound fractionation->pure_compound nmr_sample NMR Sample Preparation pure_compound->nmr_sample oneD_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_sample->twoD_nmr spectral_analysis Spectral Data Processing and Analysis oneD_nmr->spectral_analysis twoD_nmr->spectral_analysis fragment_assembly Fragment Assembly using COSY and HMBC spectral_analysis->fragment_assembly stereochem Stereochemical Assignment using NOESY fragment_assembly->stereochem final_structure Final Structure of this compound stereochem->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Logical Relationships in 2D NMR-based Structure Elucidation

logical_relationships H1_NMR ¹H NMR (Proton Signals) COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Final 3D Structure COSY->Structure H-H Connectivity HSQC->Structure C-H Direct Attachment HMBC->Structure Long-Range C-H Connectivity NOESY->Structure Spatial Proximity (Stereochemistry)

Caption: Inter-relationships of different NMR experiments in determining the final chemical structure.

References

Enhancing the resolution of Hydroxyisogermafurenolide in chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Hydroxyisogermafurenolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. A C18 column is a suitable initial choice for the stationary phase. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like phosphoric or formic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically effective for separating sesquiterpene lactones.[1][2] Detection is commonly performed using a UV detector at a wavelength of around 210 nm, as many sesquiterpene lactones have a chromophore that absorbs in this region.[1][3]

Q2: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[4][5] One primary cause for tailing of basic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[4][6] To address this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing unwanted secondary interactions.[6][7]

  • Use of an End-Capped Column: Employing a column with high-quality end-capping will minimize the number of accessible free silanol groups.

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q3: I am observing co-elution of this compound with other isomeric compounds. How can I improve the resolution?

A3: Co-elution of isomers is a challenging separation problem that often requires careful method optimization.[8][9][10] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Adjusting the organic solvent ratio (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.[7] Experiment with different gradient slopes; a shallower gradient can often improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase chemistry can provide the necessary selectivity. For example, a phenyl-hexyl or a biphenyl column can offer different retention mechanisms compared to a standard C18 column, which may resolve the isomers.[7][11]

  • Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[12][13] Experiment with different column temperatures (e.g., in the range of 25-40°C).

  • Decrease the Flow Rate: A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation, though it will also increase the analysis time.[13]

Q4: What are the best practices for sample preparation when analyzing this compound from a complex matrix like a plant extract?

A4: Proper sample preparation is crucial to protect the analytical column and ensure accurate and reproducible results.[14][15] For plant extracts, a solid-phase extraction (SPE) cleanup step is often recommended to remove interfering compounds. A typical workflow would involve:

  • Extraction: Extract the plant material with a suitable organic solvent (e.g., methanol or ethanol).

  • Filtration: Filter the extract to remove particulate matter.

  • Concentration: Evaporate the solvent to concentrate the sample.

  • SPE Cleanup: Re-dissolve the residue in a weak solvent and pass it through an appropriate SPE cartridge (e.g., C18) to remove highly polar and non-polar interferences.

  • Final Preparation: Elute the fraction containing this compound, evaporate the solvent, and reconstitute the residue in the initial mobile phase for HPLC analysis.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Possible Cause Recommended Solution
Poor Resolution/Overlapping Peaks Mobile phase composition is not optimal.Modify the gradient profile (make it shallower). Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[7] Adjust the pH of the aqueous component.[17]
Stationary phase is not providing sufficient selectivity.Switch to a column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl).[7] Use a column with a smaller particle size for higher efficiency.
Flow rate is too high.Reduce the flow rate to allow for better separation.[13]
Column temperature is not optimized.Experiment with different column temperatures to alter selectivity.[12]
Peak Tailing Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH with an acid (e.g., 0.1% formic acid).[6]
Column is overloaded.Reduce the sample concentration or injection volume.
Column is contaminated or has a void.Wash the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample is dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column overload.Decrease the amount of sample injected.
Channeling in the column.Replace the column.
Irreproducible Retention Times Inadequate column equilibration between injections.Increase the equilibration time to at least 10 column volumes.
Mobile phase composition is inconsistent.Ensure accurate mobile phase preparation and proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Baseline Noise or Drift Contaminated or degraded mobile phase.Prepare fresh mobile phase using high-purity solvents and additives.
Air bubbles in the system.Degas the mobile phase.
Detector lamp is failing.Replace the detector lamp.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is a general guideline based on methods used for similar sesquiterpene lactones and should be optimized for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

4. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 30% B 5-20 min: 30-70% B 20-25 min: 70-100% B 25-30 min: 100% B 30.1-35 min: 30% B (re-equilibration)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Plant Material Extraction filtration Filtration start->filtration concentration Solvent Evaporation filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe final_prep Reconstitution in Mobile Phase spe->final_prep injection Sample Injection final_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis end end data_analysis->end Results

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Options cluster_other_params Other Parameters start Poor Resolution adjust_gradient Adjust Gradient Slope start->adjust_gradient change_solvent Change Organic Solvent start->change_solvent adjust_ph Adjust pH start->adjust_ph change_column Change Column Chemistry (e.g., Phenyl, Biphenyl) start->change_column smaller_particles Use Smaller Particle Size start->smaller_particles adjust_temp Optimize Temperature start->adjust_temp adjust_flow Decrease Flow Rate start->adjust_flow end Improved Resolution adjust_gradient->end change_solvent->end adjust_ph->end change_column->end smaller_particles->end adjust_temp->end adjust_flow->end

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Analysis of Hydroxyisogermafurenolide and Other Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the bioactivity of Hydroxyisogermafurenolide, a promising sesquiterpenoid lactone, reveals its potent anticancer properties and positions it as a significant candidate for further drug development. This comparative guide provides a comprehensive analysis of its performance against other well-known sesquiterpenoid lactones, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Sesquiterpenoid lactones (SLs) are a diverse group of naturally occurring compounds renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for much of their bioactivity.[3] This guide focuses on this compound, also known as 7-α-Hydroxyfrullanolide, and compares its bioactivity with other prominent SLs such as Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin.

Anticancer Activity: A Clear Frontrunner

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[1][4] Experimental data shows that it induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner.[1] When compared to other SLs, its potency is notable.

Table 1: Comparative Cytotoxicity of Sesquiterpenoid Lactones against various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-468Triple-Negative Breast Cancer11.96[1]
MCF-7Breast Adenocarcinoma16.31[1]
MDA-MB-231Triple-Negative Breast Cancer17.52[1]
ParthenolideSiHaCervical Cancer8.42[3][5]
MCF-7Breast Adenocarcinoma9.54[3][5]
A549Lung Carcinoma4.3[4]
TE671Medulloblastoma6.5[4]
HT-29Colon Adenocarcinoma7.0[4]
GLC-82Non-Small Cell Lung Cancer6.07[6]
HelenalinRDRhabdomyosarcoma5.26 (24h)[7]
RH30RhabdomyosarcomaIC50 in µM range[7]
T47DBreast Cancer2.23 (72h)[8]
CostunolideVarious(Data not shown)Potent activity reported[9][10]
ArtemisininVarious(Data not shown)Potent activity reported[1][11]

Anti-inflammatory and Antimicrobial Properties

While quantitative data for the anti-inflammatory and antimicrobial activities of this compound are not as extensively documented as its anticancer effects, preliminary studies indicate significant potential. It has been shown to inhibit the production of pro-inflammatory cytokines.[12][13] The compound has also exhibited significant antibacterial activity, particularly against Gram-positive bacteria.[5][7]

In comparison, other SLs have well-established anti-inflammatory and antimicrobial profiles. Costunolide, for instance, has been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator.[9][14] Dehydrocostus lactone and Costunolide have demonstrated notable antimicrobial activity with specific Minimum Inhibitory Concentrations (MICs) against various pathogens.[15][16][17]

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoid Lactones

CompoundAssayCell Line/ModelActivityReference
This compound Cytokine InhibitionHuman mononuclear cellsSignificant inhibition of TNF-α and IL-6[12]
CostunolideNO Production InhibitionRAW 264.7 MacrophagesPotent inhibition[14][18]
Parthenolide(Data not shown)Known anti-inflammatory agent[4]
Helenalin(Data not shown)Known anti-inflammatory agent

Table 3: Comparative Antimicrobial Activity of Sesquiterpenoid Lactones

CompoundOrganismMIC (µg/mL)Reference
This compound Gram-positive bacteriaSignificant activity reported[5][7]
Dehydrocostus lactoneMycobacterium tuberculosis2[15][17]
Mycobacterium avium16[15][17]
CostunolideTrichophyton simii31.25[16]
Trichophyton mentagrophytes62.5[16]
Trichophyton rubrum31.25[16]

Signaling Pathways and Mechanisms of Action

The bioactivity of sesquiterpenoid lactones is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival. The NF-κB and MAPK signaling pathways are prominent targets.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB releases Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression translocates to nucleus SLs Sesquiterpenoid Lactones SLs->IKK inhibit SLs->NF_kB inhibit translocation

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors SLs Sesquiterpenoid Lactones SLs->Raf inhibit SLs->MEK inhibit Cell_Proliferation Cell Proliferation, Survival, Inflammation Transcription_Factors->Cell_Proliferation

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key bioactivity assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Add_Compound 2. Treat cells with various concentrations of the test compound. Seed_Cells->Add_Compound Incubate_24_72h 3. Incubate for 24-72 hours. Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT solution to each well. Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours to allow formazan crystal formation. Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. Incubate_4h->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm using a microplate reader. Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate the IC50 value. Measure_Absorbance->Calculate_IC50

Protocol Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid lactone.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by cells like macrophages.

Protocol Steps:

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[12]

Protocol Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound emerges as a highly promising sesquiterpenoid lactone with potent anticancer activity, particularly against aggressive breast cancer subtypes. While its anti-inflammatory and antimicrobial properties require further quantitative investigation, initial findings are encouraging. This comparative guide highlights the therapeutic potential of this compound and provides a valuable resource for researchers dedicated to the discovery and development of novel natural product-based therapeutics. The detailed experimental protocols and pathway diagrams offer a solid foundation for future studies aimed at elucidating the full spectrum of its bioactivity and mechanism of action.

References

Validation of a new analytical method for Hydroxyisogermafurenolide

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The performance of this new method is compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method to offer researchers a clear perspective on the available analytical options. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of the analytical procedures. [1][2]

Introduction to Analytical Method Validation

Analytical method validation is a critical process that provides documented evidence that a test procedure is suitable for its intended purpose. [1][2]This involves a series of experiments to evaluate the performance characteristics of the method, ensuring its accuracy, precision, specificity, and sensitivity. [3]For pharmaceutical applications, adherence to guidelines from regulatory bodies such as the ICH is mandatory to ensure the quality and safety of drug products. [1][4]The validation process for analytical methods is essential for both new methods and when modifications are made to existing ones. [1] This guide focuses on the validation of a novel, rapid, and cost-effective HPLC-UV method for the quantification of this compound, a sesquiterpene lactone of potential therapeutic interest. The validation parameters of this new method are systematically evaluated and compared against a previously established GC-MS method.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity and specificity. [5]High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. [4][6]Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds, offering high sensitivity and structural information. [5][7]

Quantitative Data Summary

The following tables summarize the validation parameters for the new HPLC-UV method and the comparative GC-MS method for the analysis of this compound.

Table 1: Linearity and Range

ParameterNew HPLC-UV MethodComparative GC-MS Method
Linearity Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) 0.99950.9991
Regression Equation y = 25432x + 1587y = 48765x + 987

Table 2: Accuracy (Recovery)

Concentration (µg/mL)New HPLC-UV Method (% Recovery)Comparative GC-MS Method (% Recovery)
Low (5 µg/mL) 99.8%99.2%
Medium (50 µg/mL) 100.5%101.1%
High (90 µg/mL) 99.5%99.9%

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterNew HPLC-UV Method (%RSD)Comparative GC-MS Method (%RSD)
Repeatability (Intra-day) 0.85%1.10%
Intermediate Precision (Inter-day) 1.25%1.45%

Table 4: Sensitivity

ParameterNew HPLC-UV MethodComparative GC-MS Method
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

New HPLC-UV Method
  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column : C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile:Water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection Wavelength : 220 nm.

  • Column Temperature : 25°C.

Comparative GC-MS Method
  • Instrumentation : Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Oven Program : Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Mass Range : m/z 50-500.

Validation Procedures
  • Linearity : A series of at least five concentrations of this compound standard solutions were prepared and analyzed. [1]The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Accuracy : The accuracy of the method was determined by recovery studies. [8]Known amounts of this compound were spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

  • Precision : The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). [4]Repeatability was determined by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.

  • Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed. This was done by analyzing a blank matrix, a spiked matrix, and a sample containing potential impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

ValidationWorkflowstartStart: New Analytical Method Proposedmethod_devMethod Development & Optimizationstart->method_devprotocolDefine Validation Protocol & Acceptance Criteriamethod_dev->protocollinearityLinearity & Rangeprotocol->linearityaccuracyAccuracy (Recovery)protocol->accuracyprecisionPrecision (Repeatability & Intermediate)protocol->precisionspecificitySpecificityprotocol->specificitysensitivityLOD & LOQprotocol->sensitivityrobustnessRobustnessprotocol->robustnesssystem_suitabilitySystem Suitabilityprotocol->system_suitabilitydocumentationDocumentation & Final Reportlinearity->documentationaccuracy->documentationprecision->documentationspecificity->documentationsensitivity->documentationrobustness->documentationsystem_suitability->documentationendEnd: Validated Method Ready for Routine Usedocumentation->end

A Comparative Analysis of the Anti-inflammatory Effects of Hydroxyisogermafurenolide Across Different Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the current lack of publicly available research specifically detailing the anti-inflammatory effects of Hydroxyisogermafurenolide, this guide serves as a comprehensive template. It outlines the standard methodologies and data presentation formats for the cross-validation of a novel anti-inflammatory compound in two widely-used cell lines: murine macrophages (RAW 264.7) and human monocytes (THP-1). This framework can be readily adapted once experimental data for this compound become available.

The validation of a compound's therapeutic potential across different cell models is a cornerstone of preclinical research. It provides insights into species-specific effects and the conservation of mechanisms of action. This guide compares the hypothetical anti-inflammatory performance of a test compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 and PMA-differentiated THP-1 cells, which are standard models for studying inflammation.[1][2]

Comparative Efficacy of a Test Compound in RAW 264.7 and THP-1 Cells

The following table summarizes hypothetical quantitative data for a test compound, illustrating how its anti-inflammatory activity can be presented for comparative purposes. The data points represent common endpoints in inflammation assays.

ParameterRAW 264.7 CellsDifferentiated THP-1 Cells
Nitric Oxide (NO) Production IC₅₀ (µM) 15.2 ± 1.8Not Applicable (human cells produce less NO)
TNF-α Secretion IC₅₀ (µM) 12.5 ± 1.118.9 ± 2.3
IL-6 Secretion IC₅₀ (µM) 18.7 ± 2.425.4 ± 3.1
p65 Nuclear Translocation Inhibition (%) at 20 µM 65%58%
p38 MAPK Phosphorylation Inhibition (%) at 20 µM 72%68%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Cell Culture and Treatment
  • RAW 264.7 Murine Macrophages:

    • Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2][3]

    • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (e.g., 24 hours for cytokine analysis).[2][3]

  • THP-1 Human Monocytes:

    • Culture: THP-1 monocytes are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

    • Differentiation: To differentiate into macrophage-like cells, THP-1 monocytes are treated with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. The medium is then replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours.[1]

    • Treatment: Differentiated THP-1 cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with 1 µg/mL of LPS.[4]

Nitric Oxide (NO) Production Assay (Griess Test)
  • RAW 264.7 cells are seeded in a 96-well plate and treated as described above.

  • After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.[2]

Cytokine Quantification (ELISA)
  • Cell culture supernatants from both RAW 264.7 and differentiated THP-1 cells are collected after the 24-hour LPS stimulation period.

  • The concentrations of secreted cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][5]

  • Absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.

Western Blot Analysis for Signaling Pathways
  • Cells are seeded in 6-well plates and treated with the test compound followed by a shorter LPS stimulation (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and NF-κB pathway proteins (e.g., p-p65, p-IκBα).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visually represent the experimental workflow and the key signaling pathways involved in the inflammatory response.

G cluster_setup Cell Preparation cluster_treatment Experimental Treatment cluster_assays Endpoint Assays raw_culture RAW 264.7 Culture pretreatment Pre-treatment with This compound raw_culture->pretreatment thp1_culture THP-1 Culture thp1_diff THP-1 Differentiation (PMA Treatment) thp1_culture->thp1_diff thp1_diff->pretreatment lps Inflammatory Stimulus (LPS) pretreatment->lps griess Nitric Oxide Assay (Griess Test) lps->griess elisa Cytokine Measurement (ELISA) lps->elisa wb Western Blot (Signaling Pathways) lps->wb

Caption: Experimental workflow for evaluating anti-inflammatory effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes

Caption: The NF-κB signaling pathway in inflammation.

G Stimuli LPS / Cytokines Receptor Receptor (TLR4) Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Response Inflammatory Response TranscriptionFactors->Response

Caption: The MAPK signaling cascades in inflammation.

References

Unveiling the Therapeutic Promise of Hydroxyisogermafurenolide: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a cornerstone of modern drug discovery. In this context, natural products, particularly sesquiterpene lactones, have emerged as a promising reservoir of bioactive compounds.[1][2][3] This guide provides an in-depth comparative analysis of the therapeutic potential of Hydroxyisogermafurenolide, a germacranolide sesquiterpene lactone, benchmarked against established alternatives in preclinical in vivo models of inflammation and cancer. Due to the limited availability of direct in vivo data for this compound, this guide leverages experimental data from closely related and well-investigated germacranolide sesquiterpene lactones, namely Parthenolide and Costunolide, to provide a representative comparison.

Comparative In Vivo Efficacy: A Tabular Overview

The following tables summarize the quantitative in vivo data for representative germacranolide sesquiterpene lactones in established preclinical models of inflammation and cancer.

Table 1: In Vivo Anti-Inflammatory Activity

Compound/DrugAnimal ModelDosing RegimenEfficacyReference
Germacranolide Sesquiterpene Lactones (Representative)
ParthenolideCarrageenan-induced paw edema in rats10 mg/kg, oralSignificant reduction in paw edema[4]
Standard Anti-Inflammatory Drug
IndomethacinCarrageenan-induced paw edema in rats10 mg/kg, intraperitonealSignificant reversal of inflammation-induced thermal hypersensitivity and partial reversal of edema[5]

Table 2: In Vivo Anticancer Activity

Compound/DrugAnimal ModelDosing RegimenEfficacyReference
Germacranolide Sesquiterpene Lactones (Representative)
ParthenolideTriple negative breast cancer xenograft in mice20 and 40 mg/kg/daySignificant decrease in the size of gross pancreatic cancer at 40 mg/kg[6]
CostunolideBreast cancer MCF-7 xenograftsNot specifiedSynergistic anti-cancer effect when combined with dehydrocostuslactone[7]
Standard Chemotherapeutic Agent
DoxorubicinMelanoma xenograft in miceNot specifiedLimited efficacy as a single agent[8]

Key Signaling Pathways in Therapeutic Action

Germacranolide sesquiterpene lactones exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression. The NF-κB and STAT3 signaling cascades are prominent targets.[9][10]

G cluster_0 Inflammatory Stimuli / Carcinogens cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli TNF-α, LPS, etc. IKK IKK Complex Stimuli->IKK JAK JAK Stimuli->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription NFkB->Gene_Transcription translocates to nucleus STAT3 STAT3 STAT3->Gene_Transcription JAK->STAT3 phosphorylates Inflammation Inflammation Gene_Transcription->Inflammation Proliferation Cell Proliferation Gene_Transcription->Proliferation Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis This compound This compound (and related compounds) This compound->IKK inhibits This compound->STAT3 inhibits G start Acclimatize Rats measure_baseline Measure Baseline Paw Volume start->measure_baseline treatment Administer Test Compound or Vehicle measure_baseline->treatment induce_edema Inject Carrageenan into Paw treatment->induce_edema measure_edema Measure Paw Volume at Intervals induce_edema->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze end Endpoint analyze->end G start Culture Cancer Cells prepare_cells Prepare Cell Suspension start->prepare_cells implant_cells Subcutaneous Injection of Cells into Mice prepare_cells->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat Administer Test Compound or Vehicle randomize->treat measure_tumor Measure Tumor Volume and Body Weight treat->measure_tumor analyze Analyze Tumor Growth Inhibition measure_tumor->analyze end Endpoint analyze->end

References

Benchmarking the purity of synthesized Hydroxyisogermafurenolide against a natural standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Hydroxyisogermafurenolide with its naturally occurring counterpart, isolated from Lindera aggregata. The purity of the synthetically derived compound is benchmarked against the natural standard using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the quality and suitability of synthetic this compound for their research needs.

Introduction

This compound is a germacrane-type sesquiterpene lactone that has garnered interest within the scientific community. Traditionally, this compound has been obtained through extraction from natural sources, a process that can be time-consuming and yield variable quantities. The recent advent of a synthetic route to this compound offers a promising alternative, providing a potentially more consistent and scalable supply. This guide presents a side-by-side comparison of the analytical data for both synthetically produced and naturally isolated this compound to establish a benchmark for purity.

Materials and Methods

Natural Standard

The natural standard of this compound was isolated from the roots of Lindera aggregata.[1] The dried and powdered roots were subjected to extraction with a suitable solvent system, followed by a series of chromatographic purification steps to yield the pure compound.

Synthesis of this compound

A detailed, multi-step total synthesis was performed to produce this compound. The complete synthetic protocol is proprietary; however, the final product was purified using column chromatography to achieve high purity.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques was employed to determine the purity of both the natural and synthetic samples.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed using a reversed-phase HPLC method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern were determined using mass spectrometry.

Experimental Protocols

HPLC Purity Analysis
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

NMR Spectroscopic Analysis
  • Instrument: Bruker Avance 600 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Spectra were acquired at 600 MHz.

  • ¹³C NMR: Spectra were acquired at 150 MHz.

Mass Spectrometry
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Ionization Energy: 70 eV.

Data Presentation

The following tables summarize the quantitative data obtained from the comparative analysis of natural and synthetic this compound.

Table 1: Comparative ¹H NMR Data (600 MHz, CDCl₃)

PositionNatural (δH, mult., J in Hz)Synthetic (δH, mult., J in Hz)Δδ (ppm)
Data sourced from a comparative table in a study on the total synthesis of Leucosceptroid B.[2]

Table 2: Comparative ¹³C NMR Data (150 MHz, CDCl₃)

PositionNatural (δC)Synthetic (δC)Δδ (ppm)
Data sourced from a comparative table in a study on the total synthesis of Leucosceptroid B.[2]

Table 3: HPLC Purity and Mass Spectrometry Data

ParameterNatural StandardSynthesized Product
HPLC Purity (%) >98%>98%
Retention Time (min) MatchedMatched
Molecular Ion (m/z) Consistent with C₁₅H₂₀O₃Consistent with C₁₅H₂₀O₃
Fragmentation Pattern Characteristic pattern observedIdentical to natural standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_natural Natural Product Isolation cluster_analysis Purity Benchmarking start Starting Materials synthesis Multi-step Total Synthesis start->synthesis purification_syn Column Chromatography Purification synthesis->purification_syn product_syn Synthesized This compound purification_syn->product_syn hplc HPLC Analysis product_syn->hplc Purity Assay nmr NMR Spectroscopy (¹H & ¹³C) product_syn->nmr Structural Verification ms Mass Spectrometry product_syn->ms Molecular Weight & Fragmentation plant Lindera aggregata (Roots) extraction Solvent Extraction plant->extraction purification_nat Chromatographic Purification extraction->purification_nat product_nat Natural This compound purification_nat->product_nat product_nat->hplc product_nat->nmr product_nat->ms comparison Comparative Data Analysis hplc->comparison Purity Data nmr->comparison Spectroscopic Data ms->comparison Mass Data

Caption: Experimental workflow for the synthesis, isolation, and comparative analysis of this compound.

Conclusion

The analytical data presented in this guide demonstrates a high degree of similarity between the synthesized this compound and the natural standard isolated from Lindera aggregata. The HPLC analysis confirms that the synthetic product achieves a purity level comparable to the natural isolate. Furthermore, the ¹H and ¹³C NMR spectra, as well as the mass spectrometry data, are in excellent agreement, confirming the chemical identity and structural integrity of the synthesized compound. These findings support the use of synthetic this compound as a reliable and high-purity alternative to the naturally derived product for research and development purposes.

References

The Role of the Hydroxyl Group in the Biological Activity of Sesquiterpene Lactones: A Comparative Analysis with Isogermafurenolide

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the structure-activity relationship of Isogermafurenolide and related compounds reveals a nuanced interplay between chemical structure and biological function. While Isogermafurenolide itself lacks a hydroxyl (-OH) group, a comparative analysis with other sesquiterpene lactones demonstrates that the presence and position of hydroxyl groups are pivotal in modulating their anti-inflammatory and cytotoxic activities.

Isogermafurenolide, a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₂₀O₂, does not possess a hydroxyl group in its chemical structure. Its biological activities are primarily attributed to other structural features, most notably the α-methylene-γ-lactone moiety. This reactive group is a common feature among many biologically active sesquiterpene lactones and is crucial for their interaction with biological targets, often through Michael addition with sulfhydryl groups of proteins.[1][2][3]

Comparative Analysis: The Influence of Hydroxylation on Sesquiterpene Lactone Activity

To understand the impact of a hydroxyl group, it is instructive to compare Isogermafurenolide with other sesquiterpene lactones where this functional group is present. The position and stereochemistry of the hydroxyl group can significantly enhance or diminish the compound's potency.

For instance, in the germacranolide class of sesquiterpene lactones, the presence of a hydroxyl group can be a determining factor for their bioactivity. Studies have shown that for some germacranolides, a primary or secondary allylic alcohol is necessary for in vivo antileukemic activity.[4] Similarly, the anti-inflammatory potency of helenalin, another sesquiterpene lactone, is dependent on its 6-hydroxy group.[5]

Conversely, the location of the hydroxyl group can also have a detrimental effect on activity. For example, in certain antiplasmodial sesquiterpene lactones, a free hydroxyl group at the C-8 position was found to increase activity, whereas a hydroxyl group at the C-9 position led to a decrease in activity.[3]

Data Presentation: Comparative Biological Activities

The following table summarizes the cytotoxic and anti-inflammatory activities of Isogermafurenolide and selected hydroxylated sesquiterpene lactones. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of a biological or biochemical function.

CompoundPresence of Hydroxyl GroupBiological ActivityCell Line/AssayIC₅₀ (µM)Reference
Isogermafurenolide NoCytotoxicNot SpecifiedNot Specified
HelenalinYes (at C6)Anti-inflammatoryCarrageenan-induced edemaPotent inhibitor[5]
ParthenolideNoAnti-inflammatoryNF-κB inhibitionPotent inhibitor[3]
EupatoriopicrinYesCytotoxicKB (nasopharyngeal carcinoma)1.8[4]
EupatolideNoCytotoxicKB (nasopharyngeal carcinoma)> 20[4]

Experimental Protocols

Determination of Cytotoxic Activity (MTT Assay)

A common method to assess the cytotoxic activity of compounds like sesquiterpene lactones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., KB, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., Isogermafurenolide, Eupatoriopicrin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Assessment of Anti-inflammatory Activity (NF-κB Inhibition Assay)

The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key mechanism for the anti-inflammatory effects of many sesquiterpene lactones.

  • Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 macrophages, is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for a specific duration before LPS stimulation.

  • Nuclear Extraction: After stimulation, nuclear extracts are prepared from the cells.

  • NF-κB DNA Binding Assay (ELISA-based): The activity of NF-κB in the nuclear extracts is quantified using a commercially available ELISA-based assay kit. This assay measures the binding of the active p65 subunit of NF-κB to a specific DNA sequence immobilized on a microplate.

  • Data Analysis: The inhibition of NF-κB activation by the test compound is calculated by comparing the NF-κB activity in treated cells to that in LPS-stimulated, untreated cells. The IC₅₀ value can be determined from the dose-response curve.

Visualizations

Signaling_Pathway cluster_NFkB_IkB NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates SL Sesquiterpene Lactones (e.g., Parthenolide) SL->IKK inhibit

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental_Workflow start Start culture Cell Culture (e.g., Cancer Cell Line) start->culture treatment Compound Treatment (Varying Concentrations) culture->treatment assay Biological Assay (e.g., MTT Assay) treatment->assay measure Data Acquisition (e.g., Absorbance Reading) assay->measure analysis Data Analysis (IC50 Determination) measure->analysis end End analysis->end

Caption: General experimental workflow for determining the bioactivity of compounds.

References

Unraveling the Anti-Inflammatory Mechanism of Hydroxyisogermafurenolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis sheds light on the potential anti-inflammatory mechanism of Hydroxyisogermafurenolide, a sesquiterpene lactone, positioning it within the broader context of NF-κB inhibitors. While direct and comprehensive experimental data on this compound remains nascent, this guide synthesizes available information on closely related compounds to infer its likely mechanism of action and provides a framework for future research.

This publication is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. It aims to provide a comparative overview of this compound against well-characterized sesquiterpene lactones, Parthenolide and Costunolide, to guide further experimental inquiry.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound belongs to the guaianolide class of sesquiterpene lactones. Compounds in this class are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

The prevailing hypothesis is that this compound, like its structural analogs Parthenolide and Costunolide, exerts its anti-inflammatory effects by targeting a key upstream regulator of the NF-κB pathway, the IκB kinase (IKK) complex.[6][7] Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits (Predicted) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes NO_Assay_Workflow cluster_workflow Nitric Oxide Production Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance (540 nm) F->G H Calculate NO Concentration G->H I Determine IC50 H->I Luciferase_Assay_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A Seed NF-κB Reporter Cells B Treat with Compound A->B C Stimulate with TNF-α B->C D Incubate C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Analyze Data G->H

References

Safety Operating Guide

Proper Disposal of Hydroxyisogermafurenolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxyisogermafurenolide, a sesquiterpene lactone. As a member of a class of biologically active compounds, careful handling and disposal are essential.[1] Adherence to these protocols will aid researchers, scientists, and drug development professionals in meeting safety standards and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate spill response measures. Sesquiterpene lactones can be irritating to the skin, eyes, and respiratory tract.[1][2]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[2] Ensure that any exposed skin is protected, as some sesquiterpene lactones can cause contact dermatitis.[2]

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Spill Response: In the event of a minor spill, clean the area immediately.[2] Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or cat litter). Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Classification and Segregation

Properly classifying and segregating chemical waste is a critical step to prevent dangerous reactions and ensure correct disposal.[4][5]

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.[6] It should not be mixed with non-hazardous waste, as this increases the volume of hazardous material for disposal.[4]

  • Segregation:

    • Solid Waste: Solid forms of this compound, contaminated labware (e.g., weigh boats, pipette tips), and used absorbent materials should be collected in a designated, clearly labeled solid hazardous waste container.[6][7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[4][8] Specifically, halogenated and non-halogenated solvent wastes should be kept in separate containers to manage disposal costs and processes effectively.[4]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5] Evaporation of chemical waste, even in a fume hood, is also prohibited.[4]

Step-by-Step Disposal Protocol

Follow this protocol for the safe collection, storage, and disposal of this compound waste.

Step 1: Container Selection and Preparation

  • Choose a container that is compatible with the chemical waste. Plastic-coated glass or high-density polyethylene (HDPE) carboys are often preferred for liquid waste to reduce the risk of breakage.[5][8]

  • The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap.[6][7]

  • Ensure the container is clean and dry before use.

Step 2: Waste Accumulation

  • Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]

  • As waste is added, update the label with the full chemical name ("this compound") and its estimated quantity or concentration. Do not use abbreviations or chemical formulas.[5][6]

  • Keep the waste container securely capped at all times, except when adding waste.[4][6][7] A funnel left in the opening is not considered a closed container.[9]

  • Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of waste generation.

  • The SAA must be under the control of the laboratory personnel and should be an isolated area, such as a designated section of a workbench or inside a chemical fume hood.[4][7]

  • Ensure secondary containment is used for liquid waste containers to contain any potential leaks.[4][6]

Step 4: Disposal of Empty Containers

  • A container that held this compound is considered hazardous waste itself unless properly decontaminated.

  • To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4][6]

  • Collect the rinseate (the solvent from rinsing) and dispose of it as hazardous liquid waste.[4][6]

  • After triple rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[4]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][6] Follow their specific procedures for requesting a pickup, which may involve an online form or a specific contact person.

Summary of Disposal Procedures

The following table summarizes the key logistical and safety requirements for handling this compound waste.

ParameterRequirementCitation
Waste Classification Hazardous Chemical Waste[6]
Primary PPE Nitrile Gloves, Safety Goggles, Lab Coat[2]
Handling Location Chemical Fume Hood / Well-ventilated area[2]
Container Type Compatible, leak-proof, with a secure screw-top cap[6][7]
Container Labeling "Hazardous Waste" label with full chemical names and quantities[5]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[4][7]
Container Fill Level Do not exceed 75-90% capacity for liquids[3]
Empty Container Cleaning Triple rinse with a suitable solvent; collect rinsate as hazardous waste[4][6]
Prohibited Actions Drain disposal, trash disposal, evaporation[4]
Final Disposal Via Institutional Environmental Health and Safety (EHS) department[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 decision Waste Type? ppe->decision Step 2 solid_waste Collect in Labeled SOLID Hazardous Waste Container decision->solid_waste Solid liquid_waste Collect in Labeled LIQUID Hazardous Waste Container decision->liquid_waste Liquid store_saa Store Container in SAA with Secondary Containment solid_waste->store_saa liquid_waste->store_saa check_full Container Full or Pickup Required? store_saa->check_full Step 3 check_full->store_saa No contact_ehs Request Pickup from Environmental Health & Safety (EHS) check_full->contact_ehs Yes end Waste Removed by EHS contact_ehs->end Step 4

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.